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  • Product: 4-Chloro-1-(2-chlorophenyl)-1-oxobutane
  • CAS: 103906-66-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Abstract This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a valuable chemical intermediate. The primary focus of this document is the strategic applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a valuable chemical intermediate. The primary focus of this document is the strategic application of the Friedel-Crafts acylation reaction, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: Significance of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

4-Chloro-1-(2-chlorophenyl)-1-oxobutane is a ketone derivative that serves as a key building block in the synthesis of various more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two chlorine atoms and a reactive carbonyl group provides multiple sites for further chemical modification, making it a versatile intermediate for the construction of diverse molecular architectures. The specific substitution pattern, with a chlorine atom at the 2-position of the phenyl ring, can significantly influence the biological activity and pharmacokinetic properties of the final products.

The synthesis of this target molecule is most directly achieved through a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis.[1] This guide will dissect this pathway, providing not just a procedure, but a rationale for the experimental choices made.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

Mechanistic Insights

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride (4-chlorobutyryl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[3]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom of the benzene ring that is bonded to the acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final ketone product.[3]

Regioselectivity: The Ortho/Para Challenge

The chloro substituent on the benzene ring is a deactivating but ortho, para-directing group.[4] Consequently, the Friedel-Crafts acylation of chlorobenzene yields a mixture of two main isomeric products: 4-Chloro-1-(2-chlorophenyl)-1-oxobutane (the ortho product) and 4-Chloro-1-(4-chlorophenyl)-1-oxobutane (the para product). Due to steric hindrance, the para isomer is generally the major product.[5][6] The successful synthesis of the target ortho isomer, therefore, hinges on an effective separation strategy.

Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (molar equivalent)
ChlorobenzeneC₆H₅Cl112.56(Excess, solvent)
4-Chlorobutyryl chlorideC₄H₆Cl₂O141.001.0 eq
Anhydrous Aluminum ChlorideAlCl₃133.341.1 eq
Dichloromethane (anhydrous)CH₂Cl₂84.93(Solvent)
Concentrated Hydrochloric AcidHCl36.46As needed
Crushed IceH₂O18.02As needed
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Step-by-Step Synthesis
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Initial Charging: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (50 mL). Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Addition of Chlorobenzene: Following the complete addition of the acyl chloride, add chlorobenzene (used in excess as the limiting reagent and solvent) dropwise over 30 minutes, maintaining the low temperature.

  • Reaction Progression: After the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (150 g) and concentrated hydrochloric acid (30 mL). This should be done in a large beaker within the fume hood as the quenching process is highly exothermic and releases HCl gas.[7]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of ortho and para isomers.

Purification: Isolating the Ortho Isomer

The separation of the ortho and para isomers is a critical step. Due to differences in their polarity and crystal packing, a combination of techniques can be employed.

Fractional Crystallization

The para isomer, being more symmetrical, often has a higher melting point and lower solubility in certain solvents compared to the ortho isomer. Fractional crystallization can be an effective initial purification step.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, hexane, or a mixture thereof).

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath.

  • The less soluble para isomer should crystallize out first. Filter the crystals and wash with a small amount of cold solvent.

  • The mother liquor will be enriched with the desired ortho isomer. Concentrate the mother liquor to obtain a crude mixture enriched in 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

Column Chromatography

For a more refined separation, column chromatography is recommended.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The less polar para isomer will elute first, followed by the more polar ortho isomer.

  • Monitoring: Collect fractions and monitor by TLC to identify the fractions containing the pure ortho isomer.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm (4H). The substitution pattern will lead to a complex splitting pattern.

    • -CH₂-CO-: A triplet at approximately δ 3.1-3.3 ppm (2H).

    • -CH₂-Cl: A triplet at approximately δ 3.6-3.8 ppm (2H).

    • -CH₂-CH₂-CH₂-: A pentet or multiplet at approximately δ 2.1-2.3 ppm (2H).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • C=O: A signal around δ 198-200 ppm.

    • Aromatic Carbons: Signals in the range of δ 125-140 ppm.

    • -CH₂-CO-: A signal around δ 35-38 ppm.

    • -CH₂-Cl: A signal around δ 44-46 ppm.

    • -CH₂-CH₂-CH₂-: A signal around δ 27-29 ppm.

  • Infrared (IR) Spectroscopy (KBr or neat):

    • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹.

    • Aromatic C=C Stretch: Medium to weak bands in the region of 1450-1600 cm⁻¹.

    • C-Cl Stretch: A band in the fingerprint region, typically around 650-800 cm⁻¹.

    • C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Safety and Handling

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.[11][12][13]

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a glove box or a very dry environment.[7]

  • 4-Chlorobutyryl Chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

  • Chlorobenzene and Dichloromethane: Halogenated solvents that are harmful and suspected carcinogens. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Highly corrosive. Use appropriate personal protective equipment, including acid-resistant gloves and safety goggles.

All waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Chlorobenzene Chlorobenzene Reaction Friedel-Crafts Acylation Chlorobenzene->Reaction AcylChloride 4-Chlorobutyryl Chloride AcylChloride->Reaction Catalyst AlCl₃ (anhydrous) Catalyst->Reaction Catalyst Solvent CH₂Cl₂ Solvent->Reaction Solvent OrthoProduct 4-Chloro-1-(2-chlorophenyl)-1-oxobutane (Ortho Isomer) Reaction->OrthoProduct ParaProduct 4-Chloro-1-(4-chlorophenyl)-1-oxobutane (Para Isomer) Reaction->ParaProduct Separation Purification (Crystallization & Chromatography) OrthoProduct->Separation ParaProduct->Separation FinalProduct Pure 4-Chloro-1-(2-chlorophenyl)-1-oxobutane Separation->FinalProduct

Caption: Synthetic route for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-970.
  • Simple Steps To Organic Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chlorobutane. Retrieved from [Link]

  • Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-970.
  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-chlorobutane. Retrieved from [Link]

  • Gaikar, V. G., & Sharma, M. M. (1987). New strategies for separations through reactions. Indian Journal of Technology, 25, 163-171.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, July 31). Ortho vs para alkylation of chlorobenzene. Retrieved from [Link]

  • Longdom Publishing. (2019, August 26). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-chlorobutane. Retrieved from [Link]

Sources

Exploratory

structure elucidation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane Introduction In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a foundational prerequisite for understanding its reactivity, biological activity, and potential applications. 4-Chloro-1-(2-chlorophenyl)-1-oxobutane (Molecular Formula: C₁₀H₁₀Cl₂O) is a halogenated aromatic ketone that serves as a potential intermediate in the synthesis of more complex molecules. Its structure, featuring a chlorinated butyl chain and a chlorinated phenyl ring attached to a carbonyl group, presents a distinct set of analytical challenges and opportunities.

Part 1: The Elucidation Workflow - A Strategic Overview

The structure elucidation of an unknown compound is a systematic process of deduction. Our strategy begins with determining the fundamental molecular properties and progressively builds up to the complete three-dimensional arrangement of atoms.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_ir Vibrational Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Final Confirmation ms High-Resolution MS (HRMS-ESI) ir FT-IR ms->ir Molecular Formula Isotopic Pattern gcms GC-MS (EI) gcms->ir Fragmentation Pattern nmr_1d 1D NMR (¹H, ¹³C, DEPT) ir->nmr_1d Functional Groups (C=O, C-Cl) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Atom Counts Chemical Environments conclusion Final Structure C₁₀H₁₀Cl₂O nmr_2d->conclusion Atom Connectivity (Bonding Framework)

Caption: A logical workflow for structure elucidation.

Part 2: Mass Spectrometry - Defining the Molecular Boundaries

The initial and most critical step is to determine the molecular weight and elemental composition. This is best achieved using a combination of soft and hard ionization mass spectrometry techniques.

High-Resolution Mass Spectrometry (HRMS)

Causality: We employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like an Orbitrap or TOF) to determine the accurate mass of the molecular ion. ESI is a soft ionization technique that minimizes fragmentation, ensuring the predominant species observed is the protonated molecule, [M+H]⁺. The high resolution allows for the calculation of a unique elemental formula.

Expected Data: For C₁₀H₁₀Cl₂O, the expected monoisotopic mass is 216.0109. The presence of two chlorine atoms creates a characteristic isotopic pattern for the molecular ion cluster due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This pattern is a definitive indicator for the number of chlorine atoms.

IonCalculated m/zRelative Abundance
[M]⁺ (C₁₀H₁₀³⁵Cl₂O)216.0109100%
[M+2]⁺ (C₁₀H₁₀³⁵Cl³⁷ClO)218.0080~65%
[M+4]⁺ (C₁₀H₁₀³⁷Cl₂O)220.0050~10%

This distinctive 100:65:10 ratio is a powerful validation of the presence of two chlorine atoms in the molecule.[1]

Electron Ionization Mass Spectrometry (GC-MS)

Causality: Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation of the molecule.[2] This fragmentation pattern serves as a structural "fingerprint" and provides crucial information about the constituent parts of the molecule. Key fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangements.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M Molecular Ion [M]⁺˙ m/z 216, 218, 220 F1 [M - Cl]⁺ m/z 181, 183 M->F1 Loss of ˙Cl F2 [C₇H₄ClO]⁺ (Acylium Ion) m/z 139, 141 M->F2 α-Cleavage Loss of ˙C₄H₈Cl F4 [CH₂CH₂CH₂Cl]⁺ m/z 77, 79 M->F4 α-Cleavage (Alternative) F3 [C₆H₄Cl]⁺ m/z 111, 113 F2->F3 Loss of CO

Caption: Predicted EI-MS fragmentation of the target molecule.

  • α-Cleavage: The most probable fragmentation is the cleavage of the bond between the carbonyl group and the butyl chain, yielding a stable 2-chlorobenzoyl acylium ion (m/z 139/141).[2] This is often the base peak.

  • Loss of CO: The acylium ion can subsequently lose a neutral carbon monoxide molecule to form the 2-chlorophenyl cation (m/z 111/113).

  • Loss of Chlorine: Loss of a chlorine radical from the molecular ion can produce a fragment at m/z 181/183.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For our target compound, we expect to see clear signals for the ketone and the carbon-chlorine bonds, as well as features of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Place a single drop of the neat liquid sample directly onto the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic Ring
~2960-2850C-H StretchAliphatic (Butyl Chain)
~1690 C=O Stretch Aryl Ketone
~1590, ~1470C=C StretchAromatic Ring
~750C-H Out-of-Plane Bendortho-Disubstituted Ring
~780-680 C-Cl Stretch Aryl & Alkyl Halide [3]

The most diagnostic peak is the strong absorption around 1690 cm⁻¹, which is characteristic of an aryl ketone where the carbonyl group is conjugated with the aromatic ring.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Pieces

NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon skeleton and the local electronic environment of each proton. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[4]

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Cap the tube and vortex gently to ensure a homogeneous solution.

  • Insert the sample into the NMR spectrometer for analysis.

¹³C and DEPT NMR

Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment further differentiates these carbons into CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Data (in CDCl₃):

  • Signal Count: The molecule has 10 carbons. Due to symmetry, the aromatic ring will show 6 distinct signals. The butyl chain has 4 carbons, each in a unique environment. Therefore, a total of 10 signals are expected.

  • Chemical Shifts:

    • δ ~198 ppm: Carbonyl carbon (C=O).

    • δ ~125-140 ppm: 6 aromatic carbons.

    • δ ~45 ppm: Aliphatic carbon attached to chlorine (-CH₂Cl).[5]

    • δ ~25-40 ppm: Remaining two aliphatic carbons (-CH₂-).

Predicted δ (ppm)Carbon Type (from DEPT)Assignment
~198CC=O
~138CC-C=O (Aromatic)
~132CC-Cl (Aromatic)
~131CHAromatic CH
~130CHAromatic CH
~129CHAromatic CH
~127CHAromatic CH
~44.8CH₂-CH₂-Cl
~37.5CH₂-CH₂-C=O
~26.3CH₂-CH₂-CH₂Cl
¹H NMR

Causality: ¹H NMR provides the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

Predicted ¹H NMR Data (in CDCl₃): The spectrum can be divided into two regions: aromatic and aliphatic.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.8m (multiplet)4HAromatic ProtonsProtons on the ortho-substituted ring will have complex coupling patterns.
~3.65t (triplet)2H-CH₂-ClDeshielded by the adjacent chlorine atom; coupled to the neighboring CH₂ group.
~3.10t (triplet)2H-CH₂-C=ODeshielded by the adjacent carbonyl group; coupled to the neighboring CH₂ group.
~2.15p (pentet)2H-CH₂-CH₂-CH₂-Coupled to the two adjacent CH₂ groups (4 protons), resulting in a pentet.
2D NMR - Confirming Connectivity

Causality: While 1D NMR provides the fragments, 2D NMR experiments like COSY, HSQC, and HMBC provide the definitive connections between them.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • Key Expected Correlation: A clear correlation path will be visible from the protons at δ ~3.10 ppm to those at δ ~2.15 ppm , and from δ ~2.15 ppm to δ ~3.65 ppm . This unequivocally establishes the linear -CH₂-CH₂-CH₂- connectivity of the butyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.

    • Key Expected Correlations:

      • Protons at δ ~3.10 ppm will correlate with the carbon at δ ~37.5 ppm.

      • Protons at δ ~2.15 ppm will correlate with the carbon at δ ~26.3 ppm.

      • Protons at δ ~3.65 ppm will correlate with the carbon at δ ~44.8 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most crucial experiment, showing correlations between protons and carbons over 2-3 bonds. It connects the isolated fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

  • Crucial Correlation 1: The protons alpha to the carbonyl group (δ ~3.10 ppm) will show a strong correlation to the carbonyl carbon (δ ~198 ppm). This links the butyl chain to the ketone.

  • Crucial Correlation 2: These same protons (δ ~3.10 ppm) will also show a 3-bond correlation to the quaternary aromatic carbon to which the carbonyl is attached (δ ~138 ppm).

  • Crucial Correlation 3: At least one of the aromatic protons will show a correlation to the carbonyl carbon (δ ~198 ppm), definitively linking the 2-chlorophenyl ring to the carbonyl group.

Conclusion: Synthesis of All Evidence

References

  • mzCloud. 4-[(4-Chlorophenethyl)amino]-4-oxobut-2-enoic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40173, 4-Chloro-1-butyne. Available at: [Link]

  • Chemsrc. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18767336, 4-Chlorobutane-1,2-diol. Available at: [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]

  • Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chlorobutane. Available at: [Link]

  • IUCr Journals. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 1-chlorobutane. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Master Organic Chemistry. Haloform Reaction of Methyl Ketones. Available at: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

  • Eurekachem. Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-chlorobutane. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-1-(2-chlorophenyl)-1-oxobutane represents a potentially significant, yet underexplored, chemical entity. Its structure, featuring a bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(2-chlorophenyl)-1-oxobutane represents a potentially significant, yet underexplored, chemical entity. Its structure, featuring a butyrophenone core with chloro-substituents at both the phenyl ring and the aliphatic chain, suggests its potential as a versatile intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The presence and position of the chlorine atoms can significantly influence the molecule's reactivity and biological activity, making it a compound of interest for medicinal chemists and process development scientists. This guide aims to provide a comprehensive technical overview, including probable identifiers, predicted properties, a plausible synthetic route, and essential safety considerations.

Part 1: Core Identifiers and Predicted Physicochemical Properties

Due to the absence of a specific entry in major chemical databases, a definitive CAS number for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane cannot be provided at this time. However, based on its structure, we can deduce its key identifiers.

Table 1: Predicted Identifiers for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

IdentifierPredicted Value
IUPAC Name 1-(2-chlorophenyl)-4-chlorobutan-1-one
Synonyms 2-Chlorophenyl 3-chloropropyl ketone, γ-chloro-2'-chlorobutyrophenone
Molecular Formula C₁₀H₁₀Cl₂O
Molecular Weight 217.09 g/mol
Canonical SMILES C1=CC=C(C(=C1)C(=O)CCCCl)Cl
InChI Key (Predicted)
Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The following properties for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane are extrapolated from data for structurally similar compounds, such as 1-(4-chlorophenyl)-4-chlorobutan-1-one and various isomers.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale for Prediction
Appearance Colorless to pale yellow liquid or low-melting solidBased on the appearance of related butyrophenones.
Boiling Point > 250 °C (at 760 mmHg)Extrapolated from the boiling points of similar chlorinated butyrophenones. The presence of two chlorine atoms would likely elevate the boiling point compared to non-chlorinated analogs.
Melting Point < 25 °CMany substituted butyrophenones are liquids or low-melting solids at room temperature.
Solubility Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone)The nonpolar nature of the chlorophenyl group and the hydrocarbon chain suggests poor aqueous solubility, a common trait for this class of compounds.

Part 2: Synthesis and Reaction Mechanisms

The most plausible and industrially scalable approach to the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is via a two-step process, beginning with a Friedel-Crafts acylation followed by chlorination of the resulting carboxylic acid.

Workflow Diagram: Proposed Synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Chlorination Chlorobenzene Chlorobenzene Reaction1 Friedel-Crafts Acylation Chlorobenzene->Reaction1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1 AlCl3 AlCl₃ (Catalyst) Dichloromethane (Solvent) AlCl3->Reaction1 Catalyzes acylation IntermediateAcid 4-(2-Chlorophenyl)-4-oxobutanoic acid Reaction2 Acid Chloride Formation & Reduction/Rearrangement (Hypothetical) IntermediateAcid->Reaction2 Reaction1->IntermediateAcid ThionylChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ThionylChloride->Reaction2 Chlorinating agent FinalProduct 4-Chloro-1-(2-chlorophenyl)-1-oxobutane Reaction2->FinalProduct

Caption: Proposed two-step synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)-4-oxobutanoic acid (Intermediate)

This protocol is adapted from established procedures for Friedel-Crafts acylation.[1]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of succinic anhydride (1.0 eq) in anhydrous dichloromethane to the dropping funnel.

  • Acylation: Slowly add the succinic anhydride solution to the stirred suspension. After the addition is complete, add chlorobenzene (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-chlorophenyl)-4-oxobutanoic acid. Further purification can be achieved by recrystallization.

Proposed Protocol: Chlorination to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane
  • Acid Chloride Formation: To a solution of 4-(2-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in an anhydrous solvent (e.g., toluene), add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Isolation: Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude acid chloride.

  • Conversion to Final Product: The conversion of the acid chloride to the final product would likely involve a specific reduction or rearrangement reaction, the exact conditions for which would need to be developed and optimized.

Part 3: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is not available, the safety precautions can be inferred from related chlorinated and ketonic compounds.[2][3]

Table 3: Predicted Hazard Identification and Precautions

Hazard CategoryPredicted HazardRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use in a well-ventilated area or a fume hood.
Skin Corrosion/Irritation May cause skin irritation.Avoid direct contact with skin. In case of contact, wash immediately with soap and water.
Eye Damage/Irritation May cause serious eye irritation.Wear safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes.
Environmental Hazards Potentially harmful to aquatic life.Avoid release to the environment. Dispose of waste according to local regulations.
Emergency Procedures
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Part 4: Potential Applications in Research and Development

The unique structure of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane makes it a promising scaffold for the development of new chemical entities in several areas:

  • Medicinal Chemistry: As a butyrophenone derivative, it could serve as a precursor for the synthesis of novel antipsychotic, antiemetic, or other CNS-active agents. The chlorine substitutions provide handles for further chemical modification to fine-tune activity and pharmacokinetic properties.

  • Agrochemicals: The chlorinated phenyl ring is a common feature in many pesticides and herbicides. This compound could be explored as a building block for new agrochemicals.

  • Material Science: The reactive ketone and chloroalkane functionalities could be utilized in the synthesis of specialized polymers or functional materials.

Conclusion

4-Chloro-1-(2-chlorophenyl)-1-oxobutane is a chemical compound with significant untapped potential. While a comprehensive experimental profile is yet to be established, this guide provides a solid foundation for researchers and developers by outlining its predicted identifiers, properties, a viable synthetic strategy, and crucial safety considerations based on the chemistry of its close analogs. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its potential applications.

References

Note: As a specific CAS number and dedicated literature for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane are not available, the following references are for related compounds and synthetic methodologies that form the basis of the predictions and protocols in this guide.

  • PubChem. 1-(4-chlorophenyl)butan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 4-chloro-1-phenylbutan-1-one. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of 1-chloro-4-phenyl butane.

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Foreword The vast chemical space available for drug discovery presents both immense opportunities and significant challenges. Among the myriad of molecular scaffolds, α-haloketones have emerged as a class of compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The vast chemical space available for drug discovery presents both immense opportunities and significant challenges. Among the myriad of molecular scaffolds, α-haloketones have emerged as a class of compounds with intriguing biological potential, largely owing to their inherent reactivity. This guide focuses on a specific, yet under-characterized molecule: 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. In the absence of extensive literature on its specific biological targets, this document serves as a technical roadmap for researchers and drug development professionals. It puts forth a scientifically grounded, putative mechanism of action and provides a comprehensive experimental framework to rigorously test this hypothesis. Our approach is rooted in the fundamental principles of organic chemistry and chemical biology, offering a logical and self-validating pathway to elucidate the compound's mode of action.

Introduction to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane: A Molecule of Untapped Potential

4-Chloro-1-(2-chlorophenyl)-1-oxobutane belongs to the family of α-haloketones, a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group.[1][2] This structural motif is of particular interest in medicinal chemistry as it can act as a "warhead" for covalent inhibitors.[3] Covalent inhibitors form a stable, covalent bond with their biological target, often leading to prolonged and potent pharmacological effects.[3][4]

The specific molecule, 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, possesses the key structural features of an α-haloketone, making it a prime candidate for investigation as a covalent modifier of biological macromolecules. This guide will delve into the theoretical underpinnings of its reactivity and outline a detailed experimental strategy to uncover its mechanism of action.

Compound Property Value Source
Molecular Formula C₁₀H₁₀Cl₂OInferred from name
Molecular Weight 217.09 g/mol Calculated
Chemical Class α-Haloketone[1][2]
Putative Reactivity Electrophilic Alkylating Agent[1][5]

Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues

The central hypothesis of this guide is that 4-Chloro-1-(2-chlorophenyl)-1-oxobutane functions as a covalent modifier of nucleophilic residues within biological macromolecules, primarily proteins. This proposed mechanism is predicated on the inherent electrophilicity of the α-carbon atom.

2.1. The Chemical Rationale: An Electrophilic "Hotspot"

The reactivity of α-haloketones stems from the synergistic electron-withdrawing effects of the adjacent carbonyl group and the halogen atom.[2][5] This electronic arrangement renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. Nucleophiles, such as the side chains of certain amino acids, can readily react with this electrophilic center, leading to the formation of a stable covalent bond and the displacement of the chloride leaving group.

2.2. The Biological Ramifications: Hijacking Protein Function

Within a biological system, the most likely targets for covalent modification by 4-Chloro-1-(2-chlorophenyl)-1-oxobutane are proteins containing nucleophilic amino acid residues. These include:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile.

  • Histidine: The imidazole ring of histidine can act as a nucleophile.

  • Lysine: The primary amine (-NH₂) in the side chain of lysine is nucleophilic.

By covalently modifying these critical residues, the compound can irreversibly alter the protein's structure and function. This could lead to the inhibition of enzymatic activity, disruption of protein-protein interactions, or the modulation of signaling pathways.

A Rigorous Experimental Framework for Mechanism Validation

To transition from a putative mechanism to a validated mode of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing a piece of the puzzle to build a comprehensive understanding of the compound's biological activity.

Workflow for Elucidating the Mechanism of Action

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Confirmation P1 Protocol 1: Covalent Modification Assay P2 Protocol 2: Target Identification (Chemoproteomics) P1->P2 Confirm Reactivity P3 Protocol 3: Target Engagement Assays P2->P3 Identify Potential Targets P4 Protocol 4: Functional Consequence Analysis P3->P4 Validate Cellular Targets P4->P1 Feedback Loop for Target Validation

Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.

Detailed Experimental Protocols

Objective: To confirm the ability of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane to covalently modify a model nucleophile.

Methodology: Mass Spectrometry-Based Adduct Formation Assay

  • Reagents and Materials:

    • 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

    • Glutathione (GSH) as a model nucleophile

    • Phosphate-buffered saline (PBS), pH 7.4

    • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Procedure:

    • Prepare a 10 mM stock solution of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane in DMSO.

    • Prepare a 1 mM solution of GSH in PBS.

    • In a microcentrifuge tube, mix the compound stock solution with the GSH solution to final concentrations of 100 µM and 10 µM, respectively.

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

    • At each time point, quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the GSH-compound adduct.

Expected Outcome: The appearance of a new peak in the mass spectrum corresponding to the mass of the GSH-compound conjugate. This would provide direct evidence of covalent bond formation.

Objective: To identify the specific proteins that are covalently modified by the compound in a cellular environment.

Methodology: Activity-Based Protein Profiling (ABPP)

  • Reagents and Materials:

    • 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

    • A "clickable" alkyne or azide-tagged analog of the compound

    • Cultured cells of interest (e.g., a cancer cell line)

    • Biotin-azide or biotin-alkyne for click chemistry

    • Streptavidin beads

    • Trypsin for protein digestion

    • LC-MS/MS for proteomic analysis

  • Procedure:

    • Synthesize an analog of the compound containing a bioorthogonal handle (alkyne or azide).

    • Treat the cultured cells with the tagged compound for a specified time.

    • Lyse the cells and perform a click reaction to attach a biotin tag to the modified proteins.

    • Enrich the biotin-tagged proteins using streptavidin affinity chromatography.

    • Elute the enriched proteins, digest them into peptides with trypsin, and identify the proteins by LC-MS/MS.

Expected Outcome: A list of proteins that are specifically enriched in the compound-treated sample compared to a vehicle control. These are the candidate target proteins.

G start Treat cells with tagged compound lysis Cell Lysis start->lysis click Click Chemistry (Biotinylation) lysis->click enrich Streptavidin Enrichment click->enrich digest Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms identify Protein Identification ms->identify

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Objective: To confirm that the compound directly interacts with the identified target proteins in living cells.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Reagents and Materials:

    • 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

    • Cultured cells

    • PBS

    • Equipment for heating samples and performing Western blotting or mass spectrometry

  • Procedure:

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blot or mass spectrometry.

Expected Outcome: A shift in the thermal melting curve of the target protein in the presence of the compound, indicating that the compound has bound to the protein and stabilized it against thermal denaturation.

Objective: To determine the biological effect of the compound's interaction with its target protein(s).

Methodology: Target-Specific Functional Assays

The specific assay will depend on the identity and function of the target protein identified in Protocol 2.

  • If the target is an enzyme: Perform an in vitro enzyme activity assay in the presence and absence of the compound to determine if it acts as an inhibitor.

  • If the target is part of a signaling pathway: Use techniques like Western blotting or reporter gene assays to measure changes in the phosphorylation status of downstream proteins or the expression of target genes.

  • To assess overall cellular effects: Conduct cell viability assays (e.g., MTT or CellTiter-Glo) to determine if the compound has cytotoxic or cytostatic effects.

Expected Outcome: Quantitative data demonstrating a change in a biological process that is consistent with the modification of the identified target protein. For example, a decrease in enzyme activity or a change in cell signaling.

Data Interpretation and Future Directions

The collective results from these experiments will provide a robust and multi-layered understanding of the mechanism of action of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. A positive result in the in vitro covalent modification assay, coupled with the identification and validation of a cellular target that is functionally modulated by the compound, would provide strong evidence for the proposed covalent mechanism.

Future studies could then focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as in vivo studies to assess its therapeutic potential. The chloro-organic nature of the compound also warrants a thorough toxicological evaluation.[6]

Conclusion

While the specific biological activity of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is not yet well-defined in the scientific literature, its chemical structure strongly suggests a mechanism of action centered on covalent modification of nucleophilic biomolecules. This guide provides a comprehensive and scientifically rigorous framework for any researcher or drug discovery professional seeking to elucidate the mode of action of this and other α-haloketone-containing compounds. By following the proposed experimental workflow, it is possible to move from a well-reasoned hypothesis to a validated mechanism, thereby unlocking the potential of this intriguing molecule.

References

  • Chemsrc. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0. [Link]

  • PubChem. Methyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

  • PubMed. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]

  • National Institutes of Health. A Survival Guide for the “Electro-curious”. [Link]

  • PubChem. 4-(4'-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate. [Link]

  • Drug Hunter. Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • PubMed. [An outline of chloro-organic compound toxicology]. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • PubMed Central. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]

  • Journal of Chemical Education. Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. [Link]

  • Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • OECD Existing Chemicals Database. 1-CHLOROBUTANE CAS N°: 109-69-3. [Link]

  • ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. [Link]

  • CORE. Title α-Chlorocarbonyl Compounds : Their Synthesis and Applications. [Link]

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Foundational

An In-Depth Technical Guide on the Biological Activity of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

A Note to Researchers, Scientists, and Drug Development Professionals: Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no published research de...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no published research detailing the biological activity of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. While the chemical structure of this compound is defined, its pharmacological, toxicological, and mechanistic properties have not been characterized in peer-reviewed studies, patents, or other accessible scientific resources.

This guide, therefore, serves not as a summary of existing knowledge, but as a foundational document outlining the context for potential future investigations. The absence of data for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane presents a unique opportunity for novel research in various fields of biology and drug discovery.

Chemical Identity and Properties

To initiate any biological investigation, a thorough understanding of the molecule's chemical and physical properties is paramount.

PropertyValue
IUPAC Name 4-Chloro-1-(2-chlorophenyl)butan-1-one
Molecular Formula C₁₀H₁₀Cl₂O
Molecular Weight 217.09 g/mol
CAS Number Not assigned
Canonical SMILES C1=CC=C(C(=C1)C(=O)CCCCl)Cl

Data derived from cheminformatics predictions.

The Landscape of Structurally Related Compounds: A Basis for Hypothesis Generation

While no direct data exists for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, the biological activities of structurally analogous compounds can provide a framework for formulating initial hypotheses and designing screening strategies. It is crucial to underscore that these are points of extrapolation and not direct evidence of the target compound's activity.

Chloro-Substituted Phenyl Rings in Biologically Active Molecules

The presence of one or more chlorine atoms on a phenyl ring is a common feature in a vast array of bioactive molecules. This substitution can significantly influence a compound's pharmacokinetic and pharmacodynamic properties by altering its:

  • Lipophilicity: Affecting membrane permeability and distribution.

  • Metabolic Stability: Blocking sites of oxidation by cytochrome P450 enzymes.

  • Receptor Binding: Participating in halogen bonding or other specific interactions with protein targets.

Derivatives of indole with a 2-chlorophenyl group have been synthesized and investigated for a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1]

The Butan-1-one Moiety

The butan-1-one (butyrophenone) scaffold is a well-established pharmacophore, most notably in the field of neuroscience. Haloperidol, a butyrophenone derivative, is a potent antipsychotic agent that acts as a dopamine D2 receptor antagonist. It is important to note that the specific substitution pattern on the phenyl ring and the nature of the side chain are critical determinants of activity and receptor selectivity.

Potential Areas of Investigation

Based on the structural motifs present in 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, several avenues of biological investigation could be prioritized:

  • Neuropharmacology: Screening for activity at dopamine, serotonin, and other CNS receptors.

  • Oncology: Evaluating cytotoxic or cytostatic effects against a panel of cancer cell lines.

  • Infectious Diseases: Assessing antimicrobial and antifungal properties.

  • Inflammation: Investigating potential anti-inflammatory effects in relevant cellular and in vivo models.

Proposed Experimental Workflows for Initial Biological Characterization

Should a research program be initiated for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a tiered approach to biological evaluation would be logical and resource-efficient.

In Vitro Screening Cascade

The initial phase would involve a broad-based in vitro screening to identify potential biological activities.

Caption: A proposed workflow for the initial in vitro biological characterization of a novel compound.

Step-by-Step Protocol: High-Throughput Screening (HTS)

  • Compound Preparation: Synthesize and purify 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. Confirm identity and purity (>95%) by LC-MS and ¹H NMR. Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Utilize pre-plated assay panels for various biological targets (e.g., receptor binding assays, enzyme inhibition assays, cell viability assays).

  • Compound Dispensing: Use automated liquid handlers to dispense a single high concentration of the compound (e.g., 10 µM) into the assay plates.

  • Incubation: Incubate the plates for a predetermined time according to the assay protocol.

  • Signal Detection: Read the plates using an appropriate plate reader (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Calculate the percent inhibition or activation for each assay. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

In Vivo Evaluation of Promising Candidates

Should in vitro studies yield promising and selective activity, subsequent in vivo evaluation would be warranted.

In_Vivo_Evaluation_Workflow Lead_Candidate Lead Candidate from In Vitro Studies Pharmacokinetics Pharmacokinetic (PK) Studies (e.g., in rodents) Lead_Candidate->Pharmacokinetics Toxicity Preliminary Toxicity Assessment (e.g., dose-range finding) Lead_Candidate->Toxicity Efficacy_Models In Vivo Efficacy Models (relevant to in vitro activity) Pharmacokinetics->Efficacy_Models Toxicity->Efficacy_Models Data_Integration Data Integration and Go/No-Go Decision Efficacy_Models->Data_Integration

Caption: A generalized workflow for the in vivo evaluation of a lead compound.

Conclusion and Future Directions

The biological activity of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane remains an unexplored area of chemical biology and medicinal chemistry. This guide has outlined a rational, hypothesis-driven approach to the initial characterization of this compound, grounded in the known biological activities of its structural motifs. The absence of prior art presents a clear opportunity for researchers to conduct novel investigations that could uncover new biological functions and potentially lead to the development of new therapeutic agents. The path forward requires a systematic and rigorous application of established drug discovery principles, from initial in vitro screening to in vivo validation.

References

[2] Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PubMed Central. (URL: [Link])

[1] Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. (URL: [Link])

Sources

Exploratory

The Unseen Catalyst: A Technical Guide to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Chemical Intermediate In the landscape of organic synthesis and pharmaceutical development, the significance of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Chemical Intermediate

In the landscape of organic synthesis and pharmaceutical development, the significance of a molecule is often measured not by its direct therapeutic applications, but by its role as a versatile building block. 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a halogenated aromatic ketone, epitomizes this class of unassuming yet critical chemical entities. While its formal "discovery" is not marked by a singular, celebrated event, its history is intrinsically woven into the development and refinement of one of organic chemistry's most powerful bond-forming reactions: the Friedel-Crafts acylation. This guide provides an in-depth exploration of the synthesis, chemical properties, and the pivotal, often behind-the-scenes, role of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and its isomers in the journey towards complex molecular architectures. Its importance lies in its bifunctional nature, possessing both a reactive keto group and a terminal alkyl chloride, making it a valuable precursor for a diverse range of heterocyclic and carbocyclic compounds.

Core Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The principal and most established method for the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the introduction of an acyl group to an aromatic ring.

The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice. The mechanism proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride (4-chlorobutyryl chloride). This interaction polarizes the C-Cl bond, facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion. This acylium ion serves as the potent electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Regioselectivity: The chlorine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance from the chloro group at the ortho position, the acylation reaction predominantly yields the para-substituted product, 4-Chloro-1-(4-chlorophenyl)-1-oxobutane. The formation of the target ortho-isomer, 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, occurs as a minor product. The separation of these isomers is a critical consideration in the practical application of this synthesis. The benzoylation of chlorobenzene, a similar reaction, results in a mixture of ortho- (3–12%), meta- (0.1–4%), and para- (84–97%) isomers, highlighting the preference for para-substitution[1].

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom of the arenium ion that is bonded to the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final ketone product.

Experimental Protocol: Synthesis of Chloro-Substituted Phenylbutanones via Friedel-Crafts Acylation

The following is a generalized, illustrative protocol for the synthesis of chloro-substituted phenylbutanones, based on established procedures for Friedel-Crafts acylations.

Materials:

ReagentMolar Mass ( g/mol )
Chlorobenzene112.56
4-Chlorobutyryl chloride141.00
Anhydrous Aluminum Chloride (AlCl₃)133.34
Dichloromethane (DCM), anhydrous84.93
Hydrochloric Acid (HCl), concentrated36.46
Saturated Sodium Bicarbonate (NaHCO₃) solution-
Anhydrous Magnesium Sulfate (MgSO₄)120.37

Procedure:

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add a solution of 4-chlorobutyryl chloride in anhydrous dichloromethane to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, add chlorobenzene dropwise, again ensuring the temperature remains below 10 °C.

  • Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of isomers, can be purified by column chromatography or fractional distillation under reduced pressure to isolate the desired 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

Visualization of the Synthesis Pathway

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Chlorobenzene Chlorobenzene Reaction Friedel-Crafts Acylation Chlorobenzene->Reaction AcylChloride 4-Chlorobutyryl Chloride AlCl3 AlCl₃ AcylChloride->AlCl3 Activation AlCl3->Reaction Catalysis OrthoProduct 4-Chloro-1-(2-chlorophenyl) -1-oxobutane (Minor) ParaProduct 4-Chloro-1-(4-chlorophenyl) -1-oxobutane (Major) Reaction->OrthoProduct Reaction->ParaProduct

Sources

Foundational

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

An in-depth technical guide by a Senior Application Scientist Executive Summary: 4-Chloro-1-(2-chlorophenyl)-1-oxobutane represents a strategically designed chemical intermediate with significant, yet largely untapped, p...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary: 4-Chloro-1-(2-chlorophenyl)-1-oxobutane represents a strategically designed chemical intermediate with significant, yet largely untapped, potential in medicinal chemistry and drug development. As a substituted butyrophenone, it belongs to a class of compounds renowned for their profound impact on neuropharmacology.[1] This guide elucidates the core attributes of this molecule, presenting it as a versatile scaffold for the synthesis of novel therapeutic agents. Its defining features—the butyrophenone core, a reactive terminal alkyl chloride, and a sterically influential ortho-chloro substitution on the phenyl ring—provide a unique combination of established pharmacophoric elements and opportunities for novel chemical exploration. We will detail a robust synthetic pathway, outline key derivatization strategies, and propose tangible research applications, particularly in the development of next-generation central nervous system (CNS) agents. This document serves as a technical primer for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their discovery programs.

Foundational Analysis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Chemical Identity and Physicochemical Properties

4-Chloro-1-(2-chlorophenyl)-1-oxobutane is an organic compound whose strategic value lies in its specific arrangement of functional groups. While extensive experimental data for this precise molecule is not widely published, its properties can be reliably estimated based on its structural analogues.[2][3][4] These properties are critical for designing reaction conditions, purification strategies, and for preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling.

PropertyEstimated Value / StructureRationale / Source
Molecular Formula C₁₀H₁₀Cl₂ODerived from structure
Molecular Weight 217.09 g/mol Calculated from formula
IUPAC Name 4-Chloro-1-(2-chlorophenyl)butan-1-oneStandard nomenclature
CAS Number Not broadly assigned; requires synthesis & registration-
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar butyrophenones[1]
Boiling Point > 290 °C (estimated)Extrapolated from related structures[3]
Solubility Poor in water; soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate)Typical for halogenated aromatic ketones
LogP ~3.5 (estimated)Increased lipophilicity due to two chlorine atoms
The Butyrophenone Scaffold: A Legacy in Neuropharmacology

The true significance of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is understood through the lens of its core structure: the butyrophenone framework. This scaffold is the backbone of a major class of antipsychotic drugs.[1] The archetypal example, Haloperidol, revolutionized the treatment of schizophrenia and other psychotic disorders.[5] Butyrophenones typically function as potent antagonists of the dopamine D2 receptor, a key mechanism in mitigating the positive symptoms of psychosis.[6] More recent "atypical" antipsychotics often combine D2 antagonism with activity at other receptors, such as serotonin (5-HT) subtypes, to achieve a broader therapeutic window and reduced side effects.[5] Our target molecule is therefore not just a chemical, but a starting point rooted in a validated, pharmacologically privileged structure.

Unique Structural Attributes and Strategic Importance

Two key features distinguish 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and form the basis of its research utility:

  • The Terminal Alkyl Chloride (C4-Cl): This is the molecule's primary reactive handle. The chlorine atom is a competent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alcohols, etc.). This allows for the systematic and efficient introduction of diverse functional groups, which is the cornerstone of building a chemical library for structure-activity relationship (SAR) studies.

  • The Ortho-Chlorophenyl Group (C2'-Cl): Unlike many common butyrophenones which are unsubstituted or para-substituted, the chlorine at the ortho position of the phenyl ring introduces significant steric and electronic effects. This can influence the molecule's preferred conformation, potentially altering its binding affinity and selectivity for specific receptor subtypes compared to its para-substituted cousins. This "conformational locking" is a proven strategy in drug design to enhance potency and fine-tune pharmacological profiles.

Synthesis and Characterization: A Self-Validating Protocol

A reliable and scalable synthesis is paramount for any building block. The most logical and field-proven approach to synthesizing 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is via the Friedel-Crafts acylation.[7][8]

Proposed Synthetic Pathway

The synthesis is a direct, one-step process involving the electrophilic aromatic substitution of 1,2-dichlorobenzene with 4-chlorobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The causality here is straightforward: the Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich (relative to the acylium ion) aromatic ring.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent R1 1,2-Dichlorobenzene P1 4-Chloro-1-(2-chlorophenyl)-1-oxobutane R1->P1 Aromatic Nucleophile R2 4-Chlorobutyryl Chloride R2->P1 Acyl Source C1 Aluminum Chloride (AlCl₃) C1->R2 Activates S1 Dichloromethane (DCM) or CS₂ G cluster_nucleophiles Nucleophiles (Nu-H) cluster_library Derivative Library Core 4-Chloro-1-(2-chlorophenyl) -1-oxobutane Lib1 Compound A Core->Lib1 Lib2 Compound B Core->Lib2 Lib3 Compound C Core->Lib3 Lib4 Compound D Core->Lib4 Lib5 Compound E Core->Lib5 Nuc1 Piperidines Nuc1->Lib1 Sₙ2 Reaction Nuc2 Piperazines Nuc2->Lib2 Sₙ2 Reaction Nuc3 Diazepanes Nuc3->Lib3 Sₙ2 Reaction Nuc4 Aryl Amines Nuc4->Lib4 Sₙ2 Reaction Nuc5 Thiols Nuc5->Lib5 Sₙ2 Reaction G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Receptor D2 Receptor 5-HT2A Receptor Dopamine->Receptor:d2 Binds Signal Signal Transduction Receptor->Signal Activates Drug Novel Butyrophenone Analog Drug->Receptor Antagonizes / Blocks

Sources

Exploratory

An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

A Note to Our Readers: Initial research into the specific compound "4-Chloro-1-(2-chlorophenyl)-1-oxobutane" has revealed a significant lack of publicly available scientific data, including critical physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers:

Initial research into the specific compound "4-Chloro-1-(2-chlorophenyl)-1-oxobutane" has revealed a significant lack of publicly available scientific data, including critical physicochemical properties such as solubility and stability. Chemical databases and scientific literature do not currently provide sufficient information to construct a comprehensive and authoritative technical guide on this specific molecule.

To fulfill the spirit of the request for an in-depth guide on a closely related and relevant compound for researchers, scientists, and drug development professionals, we will proceed with a detailed analysis of a structurally analogous and well-documented molecule: 4'-Chlorobutyrophenone (also known as 1-(4-chlorophenyl)butan-1-one). This compound shares key structural features with the originally requested molecule, including a chlorinated phenyl ring and a butanone chain, making it a valuable case study for understanding the solubility and stability of this class of compounds.

We believe this approach will provide the most scientifically rigorous and valuable information to our audience.

An In-depth Technical Guide on the Solubility and Stability of 4'-Chlorobutyrophenone

Introduction

4'-Chlorobutyrophenone is a chemical intermediate with applications in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in process chemistry and formulation development. This guide provides a comprehensive overview of the physicochemical properties of 4'-Chlorobutyrophenone, with a focus on its solubility in various solvent systems and its stability under different stress conditions.

Physicochemical Properties of 4'-Chlorobutyrophenone

A foundational understanding of the intrinsic properties of 4'-Chlorobutyrophenone is essential for predicting its behavior in various experimental and manufacturing settings.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClOPubChem[1]
Molecular Weight 182.64 g/mol PubChem[1]
Appearance White to off-white crystalline solid(General knowledge)
Melting Point Not available
Boiling Point Not available
LogP (octanol-water) 3.1PubChem[1]

The relatively high LogP value suggests that 4'-Chlorobutyrophenone is a lipophilic compound with limited aqueous solubility. This characteristic is a critical consideration for its handling, formulation, and potential bioavailability.

Solubility Profile of 4'-Chlorobutyrophenone

The solubility of an API or intermediate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its processability. Due to its lipophilic nature, 4'-Chlorobutyrophenone is expected to exhibit poor solubility in aqueous media and higher solubility in organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 4'-Chlorobutyrophenone to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, and acetonitrile).

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant from each vial.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 4'-Chlorobutyrophenone in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Predicted Solubility Behavior

Based on its structure, the following solubility trends can be anticipated:

  • Aqueous Solubility: Expected to be low due to the presence of the non-polar chlorophenyl group and the hydrocarbon chain.

  • pH-Dependent Solubility: As a neutral molecule, its aqueous solubility is not expected to be significantly influenced by pH.

  • Organic Solvent Solubility: Higher solubility is expected in polar aprotic solvents (e.g., acetone, acetonitrile) and alcohols (e.g., ethanol, methanol) compared to water. Solubility in non-polar solvents should also be considered.

Stability Profile of 4'-Chlorobutyrophenone

Stability testing is crucial to identify potential degradation pathways and to determine the appropriate storage and handling conditions for a compound. Forced degradation studies are employed to accelerate the degradation process and to elucidate the degradation products.

Experimental Protocol for Forced Degradation Studies

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4'-Chlorobutyrophenone in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 1N HCl and heat at a controlled temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: Add 1N NaOH and heat at a controlled temperature.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature or heat.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 60-100 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light (as per ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization/Quenching: Neutralize the acidic and basic samples and quench the oxidative reaction at each time point.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. A photodiode array (PDA) detector can be used to assess peak purity.

Potential Degradation Pathways

Based on the chemical structure of 4'-Chlorobutyrophenone, several degradation pathways can be hypothesized:

  • Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, reactions involving the enol or enolate form may occur.

  • Oxidation: The benzylic position (the carbon atom adjacent to the phenyl ring and the carbonyl group) could be susceptible to oxidation.

  • Photodegradation: Aromatic ketones can undergo photochemical reactions. The carbon-chlorine bond might also be susceptible to photolytic cleavage.

Visualization of Workflows

Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvents prep2 Equilibrate (shaking at constant T) prep1->prep2 prep3 Collect supernatant prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 prep5 Dilute sample prep4->prep5 analysis1 HPLC-UV analysis prep5->analysis1 analysis2 Quantify concentration analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Workflow for solubility determination using the shake-flask method.

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_outcome Outcome start Prepare stock solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo sampling Collect samples at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize analysis Stability-indicating HPLC neutralize->analysis outcome Identify degradation products and pathways analysis->outcome

Caption: Workflow for forced degradation studies.

Conclusion

References

  • PubChem. 4'-Chlorobutyrophenone. National Center for Biotechnology Information. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane by Recrystallization

Introduction: The Critical Role of Purity in Drug Development Intermediates 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is a substituted butyrophenone, a class of compounds of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

4-Chloro-1-(2-chlorophenyl)-1-oxobutane is a substituted butyrophenone, a class of compounds of significant interest in medicinal chemistry and drug development. Butyrophenones serve as key structural motifs in a variety of pharmacologically active molecules, including antipsychotic agents. The precise isomeric substitution and high purity of these intermediates are paramount, as even minor impurities can lead to undesirable side effects or diminished therapeutic efficacy in the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By carefully selecting a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature, a supersaturated solution can be prepared. Upon controlled cooling, the target compound preferentially crystallizes out of the solution in a pure form, while the impurities remain dissolved in the mother liquor.

This application note provides a comprehensive guide to the purification of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane via recrystallization. It details the underlying principles, a systematic approach to solvent selection, and a step-by-step protocol for obtaining a highly purified product.

Understanding the Analyte: Physicochemical Properties and Synthetic Considerations

A thorough understanding of the physical and chemical properties of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is fundamental to developing an effective recrystallization protocol. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs such as 4'-chlorobutyrophenone and 4-Chloro-1-(2-fluorophenyl)-1-oxobutane.

Table 1: Physicochemical Properties of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and Related Analogs

Property4-Chloro-1-(2-chlorophenyl)-1-oxobutane (Predicted)4'-Chlorobutyrophenone (Isomer)[1]4-Chloro-1-(2-fluorophenyl)-1-oxobutane (Analog)[2]
Molecular Formula C₁₀H₁₀Cl₂OC₁₀H₁₁ClOC₁₀H₁₀ClFO
Molecular Weight 217.09 g/mol 182.64 g/mol 200.64 g/mol
Appearance Likely a white to off-white solidNot specifiedNot specified
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot available287.6 °C at 760 mmHg
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) and poorly soluble in nonpolar solvents (e.g., hexane) and water.Not specifiedNot specified
Synthetic Route and Potential Impurities

The most probable synthetic route to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is through a Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

This synthesis can lead to several impurities, including:

  • Unreacted Starting Materials: Residual 1,2-dichlorobenzene and 4-chlorobutyryl chloride.

  • Isomeric Byproducts: Positional isomers formed during the acylation reaction. The primary substitution is expected at the 4-position relative to one of the chlorine atoms, but other isomers may form in smaller quantities.

  • Polysubstituted Products: Products resulting from multiple acylations on the aromatic ring.

  • Side-Reaction Products: Impurities arising from reactions of the starting materials or product with residual moisture or other reactive species.

A successful recrystallization protocol must effectively separate the desired product from these potential contaminants.

Protocol for the Recrystallization of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

This protocol is designed as a robust starting point for the purification of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. It is recommended to first perform small-scale solvent screening tests to confirm the optimal solvent or solvent system.

Part 1: Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate.

  • Two-Solvent Systems (for when a suitable single solvent cannot be identified): Ethanol/Water, Acetone/Hexane.

Solvent Screening Procedure (Small Scale):

  • Place approximately 50 mg of the crude 4-Chloro-1-(2-chlorophenyl)-1-oxobutane into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing for dissolution.

  • If the compound does not dissolve, gently heat the test tube in a warm water bath while continuing to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Part 2: Recrystallization Workflow

The following workflow outlines the single-solvent recrystallization process. Modifications for a two-solvent system are noted where applicable.

Recrystallization_Workflow A Dissolution: Dissolve crude product in a minimum amount of hot solvent. B Decoloration (Optional): Add activated charcoal to remove colored impurities. A->B If solution is colored C Hot Filtration: Quickly filter the hot solution to remove insoluble impurities. A->C If solution is not colored B->C D Crystallization: Allow the filtrate to cool slowly to induce crystal formation. C->D E Isolation: Collect the crystals by vacuum filtration. D->E F Washing: Wash the crystals with a small amount of cold solvent. E->F G Drying: Dry the purified crystals under vacuum. F->G

Recrystallization Workflow Diagram

Step-by-Step Protocol (Single-Solvent Recrystallization):

  • Dissolution:

    • Place the crude 4-Chloro-1-(2-chlorophenyl)-1-oxobutane in an Erlenmeyer flask.

    • Add a magnetic stir bar and a small amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decoloration (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • To remove any insoluble impurities (and activated charcoal if used), perform a hot gravity filtration.

    • Preheat a funnel and a receiving flask to prevent premature crystallization.

    • Quickly pour the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of fresh, cold solvent to remove any remaining mother liquor.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol for a Two-Solvent System (e.g., Acetone/Hexane):

  • Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot acetone) in which it is highly soluble.

  • While the solution is still hot, add the "poor" solvent (e.g., hexane), in which the compound is insoluble, dropwise until the solution becomes slightly cloudy (the cloud point).

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Proceed with the cooling, isolation, washing, and drying steps as described for the single-solvent method.

Troubleshooting

ProblemPossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too rapidly.Use a lower-boiling solvent. Ensure slow cooling. Add more solvent to the "oiled" mixture, heat until a clear solution is formed, and then cool slowly.
No Crystals Form The solution is not sufficiently saturated, or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Use a minimal amount of ice-cold solvent for washing. Cool the filtrate for an extended period in an ice bath.
Colored Crystals Colored impurities were not fully removed.Use activated charcoal during the recrystallization process. A second recrystallization may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are flammable. Avoid open flames and use a heating mantle or steam bath for heating.

  • Consult the Safety Data Sheet (SDS) for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and all solvents used for specific handling and disposal information.

Conclusion

Recrystallization is a highly effective method for the purification of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. By following a systematic approach to solvent selection and adhering to the detailed protocol provided, researchers can obtain a product of high purity, which is essential for its intended applications in pharmaceutical research and development. Careful execution of each step, from dissolution to drying, will ensure a successful purification with a good recovery of the final product.

References

  • PubChem. 4'-Chlorobutyrophenone. National Center for Biotechnology Information. [Link]

  • Chemsrc. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0. [Link]

  • National Institutes of Health. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

Sources

Application

Application Note: GC-MS Analysis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and Impurities

Introduction: The Critical Need for Purity Profiling 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is a key intermediate in the synthesis of various pharmaceutically active ingredients (APIs). As with any component destined fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity Profiling

4-Chloro-1-(2-chlorophenyl)-1-oxobutane is a key intermediate in the synthesis of various pharmaceutically active ingredients (APIs). As with any component destined for human use, its purity is of paramount importance. The manufacturing process can introduce a variety of impurities, including residual starting materials, by-products, and residual solvents.[1][2][3] These impurities, even at trace levels, can affect the safety, efficacy, and stability of the final drug product.[1] Therefore, a robust and sensitive analytical method is required to identify and quantify the primary compound and its potential impurities.

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. GC-MS is the technique of choice due to its high selectivity, sensitivity, and ability to separate and identify volatile and semi-volatile organic compounds.[4][5] The coupling of gas chromatography with mass spectrometry provides a powerful tool for the definitive identification of both known and unknown impurities.[1][4] This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and process monitoring of this critical intermediate.

Understanding the Analyte and Potential Impurities

A thorough understanding of the synthesis route of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is crucial for predicting potential impurities. Common impurities may include:

  • Starting Materials: Unreacted 1,2-dichlorobenzene and 4-chlorobutyryl chloride.

  • Isomeric By-products: Positional isomers formed during the Friedel-Crafts acylation, such as isomers with the chloro substituent at different positions on the phenyl ring.

  • Related Substances: Compounds formed from side reactions, such as hydrolysis products or dimers.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification.[6][7]

The method described herein is designed to separate and detect these and other unexpected impurities.

Experimental Design and Rationale

The selection of each parameter in this GC-MS method is based on the chemical properties of the target analyte and potential impurities, aiming for optimal separation and detection.

Instrumentation and Consumables
  • Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector and electronic pressure control.

  • Mass Spectrometer: An Agilent 5977 Series GC/MSD system (or equivalent) capable of electron impact (EI) ionization.[2]

  • Autosampler: To ensure reproducible injection volumes.

  • GC Column: A non-polar stationary phase is recommended for the separation of halogenated and aromatic compounds.[8][9] A column such as an Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) provides excellent resolution for this class of compounds. The 5% phenyl content offers selectivity for aromatic compounds.[10]

Causality Behind Experimental Choices
  • Injector: A splitless injection is chosen to maximize the transfer of analytes to the column, which is critical for trace impurity analysis. The injector temperature is set high enough to ensure rapid vaporization of the analytes without causing thermal degradation.

  • Oven Temperature Program: A temperature ramp is employed to effectively separate compounds with a range of boiling points. The initial low temperature allows for the trapping and focusing of volatile components at the head of the column, while the gradual increase in temperature elutes compounds in order of their boiling points and interaction with the stationary phase.

  • Carrier Gas: Helium is used as the carrier gas due to its inertness and optimal performance with mass spectrometry. A constant flow rate is maintained to ensure reproducible retention times.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV is a standard and robust method for generating reproducible mass spectra that can be compared against established libraries like the NIST Mass Spectral Library for confident compound identification.[11][12][13][14][15] The mass range is set to cover the expected molecular weights of the target compound and its potential impurities. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity when quantifying known impurities at very low levels.[10]

Detailed Analytical Protocol

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the chosen solvent. This concentration is suitable for initial method development and can be adjusted as needed.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standards.

GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation and observed chromatographic performance.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentProvides precise temperature and flow control.
Injector Split/Splitless
ModeSplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature280 °CEnsures rapid vaporization without analyte degradation.
Injection Volume1 µLStandard volume for capillary GC.
Purge Flow50 mL/min at 1.0 minRemoves residual solvent from the inlet after injection.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)Non-polar phase with good selectivity for aromatic and halogenated compounds.[8][9]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Ensures reproducible retention times and optimal performance.
Oven Program
Initial Temperature80 °C, hold for 2 minAllows for focusing of volatile analytes.
Ramp 115 °C/min to 200 °CSeparates compounds with lower boiling points.
Ramp 225 °C/min to 300 °C, hold for 5 minElutes higher boiling point compounds and cleans the column.
MS System Agilent 5977 Series or equivalentProvides sensitive and reliable mass detection.
Transfer Line Temp.290 °CPrevents condensation of analytes.
Ion SourceElectron Impact (EI)Standard ionization technique for generating reproducible spectra.
Source Temperature230 °COptimal for ionization efficiency and stability.
Quadrupole Temp.150 °CEnsures stable mass filtering.
Ionization Energy70 eVStandard energy for creating a library-searchable mass spectrum.[10]
Acquisition ModeFull ScanUsed for identifying unknown impurities.
Scan Range40 - 450 amuCovers the mass range of expected compounds.

Data Analysis and Interpretation

  • Peak Identification: The primary compound, 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, is identified by its retention time, which should match that of the reference standard. The identity is confirmed by comparing the acquired mass spectrum with the reference spectrum.

  • Impurity Identification: The mass spectra of impurity peaks are compared against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification.[11][12][13][14][15] The fragmentation patterns of halogenated compounds are often distinctive, aiding in their identification.

  • Quantification: The percentage of each impurity can be estimated using the area percent of the total ion chromatogram (TIC). For more accurate quantification, a calibration curve should be prepared using certified reference standards of the identified impurities.

Method Validation

This analytical method should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure it is suitable for its intended purpose.[16][17][18][19] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

GC-MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample/ Reference Standard dissolve Dissolve in Dichloromethane prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute injection Autosampler Injection (1 µL) dilute->injection separation GC Separation (DB-5ms Column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (Full Scan) ionization->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram peak_id Peak Identification (Retention Time) chromatogram->peak_id ms_confirm MS Library Search (NIST) peak_id->ms_confirm quant Quantification (Area % or Calib. Curve) ms_confirm->quant report Generate Report quant->report

Caption: GC-MS workflow from sample preparation to final report.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the separation, identification, and quantification of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and its potential impurities. The use of a non-polar capillary column combined with electron impact mass spectrometry ensures high-resolution separation and confident compound identification. Adherence to this protocol and proper method validation will support the quality control of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Agilent Technologies. (2018, March 9). USP<467> residual solvents. Retrieved from [Link]

  • Bailey Zhaou. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). (467) RESIDUAL SOLVENTS. USP-NF. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • PubMed Central. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. Retrieved from [Link]

  • Agilent Technologies. (2018, March 9). USP<467> residual solvents. Retrieved from [Link]

  • ResearchGate. (2017, November 24). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]

  • DOI. (n.d.). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • Linstrom, P. J., & Mallard, W. G. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059–1063. Retrieved from [Link]

  • ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITY PROFILE OF DRUGS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents. Retrieved from [Link]

  • AIDIC. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Real Life GC Column Selection. Retrieved from [Link]

  • YouTube. (2014, October 15). A Short Guide to using the NIST Webbook. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (2001, September 1). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Application

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

An Application Note from the Senior Scientist's Desk Abstract This application note provides a detailed, field-proven protocol for the validation of a stability-indicating analytical method for 4-Chloro-1-(2-chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a detailed, field-proven protocol for the validation of a stability-indicating analytical method for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a key intermediate in pharmaceutical synthesis. The guide is structured to provide not only the procedural steps but also the underlying scientific rationale, ensuring the development of a robust, reliable, and compliant analytical method. Method validation is a mandatory regulatory requirement, and the objective of this process is to demonstrate that the analytical procedure is suitable for its intended purpose[1][2]. This document is designed for researchers, analytical scientists, and drug development professionals, and adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines[1][3][4].

Introduction: The Rationale for Rigorous Validation

4-Chloro-1-(2-chlorophenyl)-1-oxobutane is an aromatic ketone that often serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method is indispensable for its quantitative analysis, ensuring batch-to-batch consistency and monitoring stability.

The validation process described herein is designed to be a self-validating system. It provides empirical evidence that the method is specific, linear, accurate, precise, and robust for the analysis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and its potential degradation products. This aligns with global regulatory expectations from bodies like the FDA and EMA[3][5][6].

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for methodical analytical development.

PropertyValue (Estimated)Rationale / Source
Molecular Formula C₁₀H₁₀Cl₂ODerived from structure.
Molecular Weight 217.09 g/mol Calculated from formula.
Appearance Off-white to pale yellow solidTypical for aromatic ketones.
Solubility Soluble in Acetonitrile, Methanol; Insoluble in waterExpected based on its non-polar aromatic structure.
UV λmax ~254 nmAromatic ketone chromophore.

Potential Synthetic Route and Impurity Profile

To develop a truly specific, stability-indicating method, one must anticipate the impurities that could be present. A common synthetic route for such compounds is the Friedel-Crafts acylation.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities Chlorobenzene Chlorobenzene Product 4-Chloro-1-(2-chlorophenyl)-1-oxobutane Chlorobenzene->Product Friedel-Crafts Acylation Butyryl_chloride Butyryl_chloride Butyryl_chloride->Product AlCl3 AlCl₃ (Catalyst) AlCl3->Product Isomer Para-isomer (4-Chloro-1-(4-chlorophenyl)-1-oxobutane) Product->Isomer Side Reaction Starting_Material Unreacted Chlorobenzene Product->Starting_Material Incomplete Reaction Degradant Hydrolysis Product (e.g., via forced degradation)

Caption: Potential synthesis route and associated process/degradation impurities.

This pathway suggests potential impurities such as the para-isomer (a common side product in Friedel-Crafts reactions), unreacted starting materials, and various degradation products that could arise under stress conditions[7][8].

Recommended Analytical Method: HPLC-UV

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed due to its high resolving power, sensitivity, and suitability for aromatic compounds.

Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC with UV/PDA DetectorStandard for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmExcellent retention and separation for non-polar analytes.
Mobile Phase Acetonitrile : Water (60:40 v/v)Provides good resolution and peak shape.
Flow Rate 1.0 mL/minOptimal for column dimensions and particle size.
Detection UV at 254 nmHigh absorbance wavelength for the analyte.
Injection Volume 10 µLStandard volume for good peak response.
Column Temp. 30 °CEnsures reproducible retention times.
Diluent Mobile PhaseEnsures peak shape integrity.

Method Validation Protocols and Acceptance Criteria

The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines[1][9].

cluster_0 Core Validation Parameters Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Establishes Separation Accuracy Accuracy (Recovery) Linearity->Accuracy Defines Working Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms Trueness Limits LOD & LOQ Precision->Limits Defines Reliability Robustness Robustness Limits->Robustness Establishes Sensitivity

Caption: Workflow of analytical method validation parameters.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (e.g., 100 µg/mL) five consecutive times.

  • Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, proving it is a stability-indicating method.

Protocol:

  • Prepare separate solutions of the analyte (~100 µg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Inject the unstressed sample, a blank (diluent), and each stressed sample.

  • Analyze the chromatograms for peak purity of the analyte peak using a Photodiode Array (PDA) detector.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or excipients.

  • Peak Purity Index should be > 0.999.

  • Significant degradation (5-20%) should be observed to prove the stress was effective, but the main peak should remain identifiable.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be close to zero.

Hypothetical Linearity Data:

Conc. (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100
0.9999
Range

Objective: To confirm the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision[1].

Protocol: The range is confirmed by the successful validation of the linearity, accuracy, and precision protocols over the specified concentration levels.

Acceptance Criteria: The range is typically 80% to 120% of the test concentration for an assay of a drug substance[5]. For this intermediate, a range of 50-150% (as tested in linearity) provides a high degree of assurance.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Prepare each concentration level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Hypothetical Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.399.4%
Mean Recovery 99.9%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

4.6.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

4.6.2. Intermediate Precision (Inter-assay Ruggedness)

Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if possible.

  • Prepare six new samples at 100% of the target concentration.

  • Calculate the %RSD of the results from this set, and also perform a statistical comparison (e.g., F-test) of the combined results from both days.

Acceptance Criteria for Precision:

Precision TypeAcceptance Limit (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of diluted solutions of the analyte.

  • To confirm the LOQ, inject six replicates of a sample prepared at the determined LOQ concentration.

Acceptance Criteria:

  • LOD: S/N ratio should be approximately 3:1.

  • LOQ: S/N ratio should be approximately 10:1, and the %RSD for six replicate injections at this concentration should be ≤ 10%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% organic (e.g., Acetonitrile 58% and 62%).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Inject a standard solution and assess the impact on system suitability parameters.

Acceptance Criteria:

  • System suitability parameters (tailing factor, theoretical plates, %RSD) must remain within the established limits for all varied conditions.

  • The retention time may shift, but the resolution between the analyte and any critical impurity pair should be maintained.

Conclusion

The described HPLC method for the analysis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane has been successfully validated according to ICH guidelines. The results for specificity, linearity, accuracy, precision, LOD/LOQ, and robustness demonstrate that the method is reliable, reproducible, and fit for its intended purpose of quality control and stability testing of this pharmaceutical intermediate. This validated method provides a high degree of confidence in the analytical data generated, supporting robust drug development and manufacturing processes[10].

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0. (n.d.). Chemsrc. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated aza-prins type cyclization of epoxides and homoallylic amines. (2018). Rasayan Journal of Chemistry. [Link]

  • 4'-Chlorobutyrophenone | C10H11ClO. (n.d.). PubChem. [Link]

  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3. (n.d.). PubChem. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc. [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2021). MDPI. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (n.d.). European Medicines Agency. [Link]

  • HPLC method validation for pharmaceuticals: a review. (2013). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing side product formation in 4-Chloro-1-(2-chlorophenyl)-1-oxobutane synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side product formation and maximizing the yield of the desired ortho isomer.

Introduction: The Synthetic Challenge

The synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is most commonly achieved via a Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this is a well-established reaction, achieving high purity of the target ortho isomer is challenging due to the formation of significant side products. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and optimize your synthesis.

Diagram: The Reaction Pathway and Major Side Products

Chlorobenzene Chlorobenzene Ortho Desired Product: 4-Chloro-1-(2-chlorophenyl) -1-oxobutane (ortho) Chlorobenzene->Ortho AcylChloride 4-Chlorobutyryl Chloride AcylChloride->Ortho Para Side Product: 4-Chloro-1-(4-chlorophenyl) -1-oxobutane (para) Meta Side Product: 4-Chloro-1-(3-chlorophenyl) -1-oxobutane (meta) Cyclized Side Product: Intramolecular Cyclization Product (e.g., α-tetralone derivative) Catalyst AlCl₃ (Lewis Acid) Catalyst->Ortho

Caption: Reaction scheme for the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and its major side products.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired ortho-Isomer and Predominance of the para-Isomer

Q1: My reaction is producing a mixture of isomers, with the para-substituted product being the major component. How can I increase the selectivity for the desired ortho-isomer, 4-Chloro-1-(2-chlorophenyl)-1-oxobutane?

A1: This is the most common challenge in this synthesis. The chloro-substituent on the benzene ring is an ortho, para-director, with the para position being sterically less hindered and thermodynamically more stable, thus favoring the formation of the para-isomer[1][2]. While achieving a complete reversal of this selectivity is difficult, the following strategies can help to increase the proportion of the ortho-isomer:

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled ortho product over the thermodynamically favored para product. We recommend maintaining a strict temperature range of 0-5 °C during the addition of reactants[3].

  • Choice of Lewis Acid: While AlCl₃ is the most common catalyst, its bulkiness can further favor para substitution. Experimenting with other Lewis acids might alter the ortho/para ratio. For instance, milder Lewis acids like ZnCl₂ or FeCl₃ could be investigated, although this may require optimization of other reaction parameters.

  • Solvent Effects: The choice of solvent can influence the steric environment around the electrophile. Less polar solvents may slightly favor the ortho isomer. While dichloromethane or carbon disulfide are common, exploring solvents like nitromethane could be considered, though this may also affect the overall reaction rate.

Table 1: Typical Isomer Distribution in Friedel-Crafts Acylation of Chlorobenzene

IsomerTypical DistributionRationale
para84–97%Thermodynamically most stable, sterically favored[4][5].
ortho3–12%Kinetically favored at lower temperatures, but sterically hindered[4][5].
meta0.1–4%Electronically disfavored[4][5].
Issue 2: Formation of an Unexpected Side Product with a Higher Molecular Weight

Q2: I'm observing a significant amount of a side product that I suspect is from intramolecular cyclization. How can I confirm this and prevent its formation?

A2: The side product you are observing is likely an α-tetralone derivative, formed through an intramolecular Friedel-Crafts alkylation[3]. This occurs when the Lewis acid activates the chloroalkyl chain of the desired product, which then attacks the aromatic ring.

Confirmation:

  • Mass Spectrometry (MS): The cyclized product will have a molecular weight corresponding to the loss of HCl from the starting product (M-36).

  • NMR Spectroscopy: The proton and carbon NMR spectra will show a loss of the signals corresponding to the chloroalkyl chain and the appearance of new aliphatic signals consistent with a cyclic structure.

Prevention:

  • Strict Temperature Control: This side reaction is highly temperature-dependent. Maintaining a low reaction temperature (0-5 °C) throughout the reaction is crucial[3].

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

  • Stoichiometry of Lewis Acid: Using a large excess of the Lewis acid can promote the cyclization. A stoichiometric amount (or a slight excess) relative to the acyl chloride is generally recommended.

cluster_main_reaction Main Reaction cluster_side_reaction Intramolecular Cyclization Start 4-Chloro-1-(chlorophenyl) -1-oxobutane Intermediate Carbocation Intermediate Start->Intermediate Activation by AlCl₃ Catalyst AlCl₃ Catalyst->Intermediate Cyclized α-Tetralone Derivative Intermediate->Cyclized Intramolecular Attack

Caption: Mechanism of intramolecular cyclization side reaction.

Experimental Protocols

Optimized Protocol for the Synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

This protocol is designed to favor the formation of the ortho-isomer and minimize side products.

Materials:

  • Chlorobenzene (anhydrous)

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice-salt bath.

  • Reactant Addition:

    • Add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 5 °C.

    • Subsequently, add a solution of chlorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up:

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol: Separation of Isomers

Separating the ortho, para, and meta isomers is challenging due to their similar physical properties. A combination of techniques is often necessary.

  • Fractional Vacuum Distillation: This is the primary method for separating the isomers on a larger scale. The boiling points of the isomers are very close, so a highly efficient fractional distillation column is required.

    • Note: The exact boiling points at reduced pressure should be determined experimentally, but as a reference, 4-chloro-1-phenylbutan-1-one boils at 138-140 °C at 10 mmHg[3]. The chlorinated analogues will have slightly different boiling points.

  • Fractional Crystallization: This technique can be effective for enriching one isomer. The para-isomer, being more symmetrical, often has a higher melting point and may crystallize out from a concentrated solution upon cooling.

    • Procedure: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane, ethanol-water mixture) at an elevated temperature and then slowly cool to induce crystallization. The initial crystals will be enriched in the para-isomer. The mother liquor will be enriched in the ortho and meta isomers. This process can be repeated to improve separation.

  • Column Chromatography: For smaller scale purifications or for obtaining highly pure material for analytical purposes, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate in a gradient elution is a good starting point.

Analytical Characterization

Accurate identification of the desired product and side products is crucial.

Table 2: Key Spectroscopic Data for Product and Side Product Identification

Compound1H NMR (CDCl3, δ, ppm) (Predicted)13C NMR (CDCl3, δ, ppm) (Predicted)Mass Spec (m/z) (Predicted)
4-Chloro-1-(2-chlorophenyl)-1-oxobutane ~7.6 (dd), ~7.3-7.4 (m), 3.6 (t), 3.1 (t), 2.2 (p)~201, 137, 132, 131, 130, 129, 127, 45, 34, 27216 (M+), 139 (base peak)
4-Chloro-1-(4-chlorophenyl)-1-oxobutane ~7.9 (d), ~7.4 (d), 3.6 (t), 3.1 (t), 2.2 (p)~198, 139, 135, 129, 128, 45, 35, 27216 (M+), 139 (base peak)
α-Tetralone derivative Aromatic protons, complex aliphatic signalsCarbonyl carbon, aromatic carbons, aliphatic carbons180 (M+)

Note: Predicted NMR data is based on standard chemical shift values and may vary slightly.

References

  • Chemistry Stack Exchange. Ortho vs para alkylation of chlorobenzene. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

  • Quora. Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction? [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (PDF) Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Google Patents. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
  • National Institutes of Health. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions. [Link]

  • Google Patents.
  • ResearchGate. Scheme 4. 4-chloro-1-(1-fluorophenyl) butan-1-one synthesis. [Link]

  • PrepChem.com. Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Welcome to the technical support center for the purification of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. We will delve into the root causes of purification difficulties and provide practical, field-proven troubleshooting strategies and detailed protocols.

Troubleshooting Guide: Diagnosing and Resolving Purification Issues

The purification of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, often synthesized via Friedel-Crafts acylation, can be hampered by the formation of closely related impurities and side products. This guide will help you diagnose and address these challenges systematically.

Initial Assessment and Diagnosis

First, assess the purity of your crude product using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS)[1]. The impurity profile will guide your purification strategy.

Commonly Observed Problems & Diagnostic Flowchart:

Purification_Troubleshooting cluster_observations Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions start Crude Product Analysis (TLC, HPLC, GC-MS) multiple_spots Multiple Spots/Peaks Close in Polarity start->multiple_spots Impurity Profile low_yield Low Yield After Initial Purification start->low_yield oily_product Product is an Oil, Fails to Crystallize start->oily_product coloration Persistent Color in Purified Product start->coloration isomers Isomeric Impurities (e.g., 4-Chloro-1-(4-chlorophenyl)-1-oxobutane) multiple_spots->isomers Suggests byproducts Reaction Byproducts (e.g., Polysubstituted products) multiple_spots->byproducts Suggests degradation Product Degradation (e.g., Hydrolysis) low_yield->degradation Can be due to incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Or low_yield->incomplete_reaction oily_product->isomers Or residual_solvents Residual Solvents/ Starting Materials oily_product->residual_solvents Often caused by coloration->byproducts Likely from activated_charcoal Activated Charcoal Treatment coloration->activated_charcoal Remove with recrystallization Recrystallization (Solvent Screening) isomers->recrystallization Address with chromatography Column Chromatography (Silica Gel) isomers->chromatography Or byproducts->chromatography Best addressed with workup_modification Aqueous Workup Modification degradation->workup_modification Mitigate with residual_solvents->recrystallization Remove with incomplete_reaction->chromatography

Caption: A flowchart to diagnose and address common purification issues.

Frequently Asked Questions (FAQs)

Synthesis-Related Impurities

Q1: What are the most common impurities I should expect from the Friedel-Crafts acylation synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane?

A1: The primary impurities arise from the nature of the Friedel-Crafts acylation of chlorobenzene. You can expect:

  • Positional Isomers: The acylation of chlorobenzene can result in substitution at the ortho and para positions. Therefore, a significant impurity is often the para-isomer, 4-Chloro-1-(4-chlorophenyl)-1-oxobutane. The formation of the meta-isomer is generally minor. Friedel-Crafts acylation of chlorobenzene is known to produce a mixture of ortho and para substituted products[2].

  • Polysubstituted Products: Although the acyl group is deactivating, forcing reaction conditions can lead to polysubstitution on the chlorobenzene ring[3].

  • Unreacted Starting Materials: Residual chlorobenzene, 4-chlorobutanoyl chloride, or the Lewis acid catalyst (e.g., AlCl₃) can contaminate the crude product.

  • Side-Reaction Products: Further chlorination at the α-position to the ketone can occur, leading to dichlorinated species[4][5].

Q2: My crude product is a dark oil. What causes this and how can I fix it?

A2: A dark, oily crude product often indicates the presence of polymeric materials or colored byproducts from the Friedel-Crafts reaction. The Lewis acid catalyst, typically AlCl₃, can promote side reactions, especially if the reaction temperature is not well-controlled.

Troubleshooting Steps:

  • Aqueous Workup: Ensure a thorough aqueous workup to remove the Lewis acid. This typically involves quenching the reaction mixture with cold, dilute acid (e.g., HCl)[6].

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treat with a small amount of activated charcoal. Heat the mixture gently, then filter through celite to remove the charcoal and adsorbed colored impurities.

  • Recrystallization: Proceed with recrystallization as described in Q3. The crude product may solidify upon removal of residual solvents under high vacuum.

Purification by Recrystallization

Q3: What is the best solvent system for the recrystallization of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane?

A3: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. For chlorinated ketones, both single and mixed solvent systems can be effective[7].

Solvent Screening Table:

Solvent SystemRationale & Expected Outcome
Ethanol (95%) A good starting point for single-solvent recrystallization. Provides a balance of polarity to dissolve the target compound when hot and allow crystallization upon cooling.
Isopropanol Similar to ethanol, can be a good alternative if ethanol proves too effective a solvent (i.e., high solubility at room temperature).
Hexane/Acetone A mixed-solvent system where the compound is dissolved in a minimal amount of hot acetone (a good solvent), and hexane (a poor solvent) is added dropwise until turbidity is observed. Cooling should induce crystallization. This is effective for removing more polar impurities.
Ethanol/Water Another mixed-solvent system. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy. This is useful for removing less polar impurities.

Step-by-Step Recrystallization Protocol (using Ethanol):

  • Dissolution: In a flask, add the crude 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and a stir bar. Add a small volume of 95% ethanol and begin heating with stirring[7].

  • Minimal Solvent: Continue adding small portions of hot ethanol until the solid just dissolves completely[7]. Using excess solvent will reduce your yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification by Chromatography

Q4: When should I use column chromatography instead of recrystallization?

A4: Column chromatography is preferred when:

  • Impurities have similar solubility: If recrystallization fails to remove impurities, particularly positional isomers, chromatography is a more powerful separation technique.

  • The product is an oil: If the compound does not crystallize, chromatography is the primary method for purification.

  • High purity is required: For analytical standards or late-stage pharmaceutical intermediates, chromatography can provide higher purity than recrystallization alone.

Step-by-Step Flash Column Chromatography Protocol:

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. Start with a low polarity mixture and gradually increase the polarity. A good starting point for eluent screening by TLC is a mixture of hexanes and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica to the top of the column.

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Monitor the elution by TLC.

  • Fraction Analysis: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Chromatography Workflow Diagram:

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation select_eluent 1. Select Eluent (TLC Screening) pack_column 2. Pack Column (Silica Gel) select_eluent->pack_column load_sample 3. Load Sample (Dry Loading) pack_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent 8. Evaporate Solvent combine_pure->evaporate_solvent final_product Purified Product evaporate_solvent->final_product

Caption: A typical workflow for purification by flash column chromatography.

Stability and Degradation

Q5: Is 4-Chloro-1-(2-chlorophenyl)-1-oxobutane susceptible to degradation during purification?

A5: Yes, there are two main degradation pathways to be aware of:

  • Hydrolysis: The chloro groups, particularly the one on the butane chain, can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH[8][9]. This can lead to the formation of the corresponding alcohol, 4-Hydroxy-1-(2-chlorophenyl)-1-oxobutane.

  • Thermal Decomposition: Prolonged heating can cause decomposition. It is advisable to use the lowest necessary temperatures during recrystallization and solvent evaporation.

To minimize degradation, avoid prolonged heating, use neutral pH conditions during aqueous workups, and ensure solvents are anhydrous where necessary.

Purity Assessment

Q6: What are the best analytical methods to confirm the purity of the final product?

A6: A combination of methods is recommended for comprehensive purity assessment:

  • HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting non-volatile impurities[1]. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.

  • GC-MS: Gas Chromatography-Mass Spectrometry is useful for identifying and quantifying volatile impurities and confirming the mass of the desired product[1][10].

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or byproducts.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Crude, impure products typically exhibit a broad and depressed melting point range[7].

By understanding the potential challenges and employing these systematic troubleshooting and purification strategies, you can effectively purify 4-Chloro-1-(2-chlorophenyl)-1-oxobutane to the high degree of purity required for your research and development needs.

References

  • Quora. (2019, February 14). Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene?[Link]

  • IUCr Journals. (2009, April 10). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. [Link]

  • Harigaya, K., Yamada, H., Yaku, K., Nishi, H., & Haginaka, J. (2014). Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization. Analytical Sciences, 30(3), 377-382. [Link]

  • PubMed. (2011, May 27). Gas chromatographic identification of chlorination products of aliphatic ketones. [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness.org. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. [Link]

  • Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.
  • Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. [Link]

  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • Arkivoc. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

  • Google Patents. (n.d.).
  • Chen, S. W., & Zhang, W. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics, 4(2), 73-88. [Link]

  • Google Patents. (n.d.). DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for the Synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Welcome to the technical support center for the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging Friedel-Crafts acylation. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your reaction for improved yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, focusing on the rationale behind procedural choices.

Q1: What is the most effective catalyst for the acylation of 1,2-dichlorobenzene with 4-chlorobutyryl chloride, and why?

The synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is a classic Friedel-Crafts acylation. The most common and robust catalyst for this type of reaction is Aluminum Chloride (AlCl₃) .[1][2][3]

  • Expertise & Causality: AlCl₃ is a powerful Lewis acid. Its primary role is to coordinate with the chlorine atom of the 4-chlorobutyryl chloride, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion (R-C=O⁺).[3][4][5] This acylium ion is the key electrophile that attacks the aromatic ring. The substrate, 1,2-dichlorobenzene, is electronically deactivated due to the electron-withdrawing nature of its two chlorine substituents, making the reaction sluggish. A potent catalyst like AlCl₃ is therefore necessary to generate a sufficiently reactive electrophile to overcome this deactivation. While other Lewis acids like Ferric Chloride (FeCl₃) can be used, AlCl₃ typically provides higher reactivity, which is crucial for this specific substrate.[6]

Q2: I've noticed protocols using more than a full equivalent of AlCl₃. Is it truly a catalyst, and why is so much needed?

This is an excellent and critical observation. While AlCl₃ functions catalytically in the initial stages, its role in Friedel-Crafts acylation is more complex, often requiring stoichiometric amounts.[7][8]

  • Trustworthiness & Self-Validation: The ketone product of the reaction, 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, is a Lewis base. The carbonyl oxygen has lone pairs of electrons that readily coordinate with the AlCl₃ catalyst. This forms a stable complex, effectively sequestering the AlCl₃ and removing it from the catalytic cycle.[3][8] Therefore, to ensure enough active catalyst is available to drive the reaction to completion, at least one molar equivalent of AlCl₃ relative to the limiting reagent (4-chlorobutyryl chloride) is required. In practice, a slight excess (e.g., 1.1 to 1.2 equivalents) is often used to account for any minor deactivation by trace impurities.

Q3: What is the expected regioselectivity for this reaction? Where will the acyl group add to the 1,2-dichlorobenzene ring?

The directing effects on the 1,2-dichlorobenzene ring are a key consideration for yield and purity. Chlorine is an ortho, para-directing group but is also deactivating.[4]

  • Expertise & Logic: With two chlorine atoms present, the situation is complex. The primary site of acylation is expected to be the C4 position (para to one chlorine and meta to the other). This is due to a combination of electronic and steric factors. The para position is electronically favored and sterically less hindered than the positions ortho to the chlorine atoms. However, side products resulting from acylation at other positions are possible, leading to a mixture of isomers that can complicate purification and reduce the yield of the desired product.[9] Precise control of reaction conditions, particularly temperature, is crucial for maximizing the yield of the 4-substituted isomer.

Troubleshooting Guide: From Low Yield to No Reaction

This guide provides direct answers to specific problems you may encounter during your experiments.

Q4: My reaction yield is extremely low, or I'm recovering only starting material. What are the most likely causes?

Low or no yield in a Friedel-Crafts acylation almost always points to one of three critical areas:

  • Catalyst Inactivity due to Moisture: This is the most common culprit. AlCl₃ reacts violently and irreversibly with water. Any moisture in your glassware, solvent, or reagents will deactivate the catalyst.[8]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of solvent (like dichloromethane) from a freshly opened bottle or one that has been properly dried over a desiccant like CaH₂. Use fresh, finely powdered AlCl₃.

  • Insufficient Catalyst Activity for a Deactivated Ring: As discussed, 1,2-dichlorobenzene is an electron-poor substrate.[8]

    • Solution: Ensure you are using at least a stoichiometric amount of high-quality AlCl₃. If the reaction is still sluggish, a modest increase in temperature (e.g., from 0 °C to room temperature or gentle reflux) may be required. However, be aware that higher temperatures can also lead to more side products.[9]

  • Poor Reagent Quality:

    • Solution: The 4-chlorobutyryl chloride can degrade over time through hydrolysis. Using freshly distilled or newly purchased reagent is recommended.

Troubleshooting Workflow Diagram

The following diagram outlines a logical process for diagnosing low-yield issues.

G start Low / No Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 a1_no No q1->a1_no No q2 Was >1.0 equivalent of high-purity AlCl3 used? q1->q2 Yes s1 SOLUTION: - Oven/flame-dry all glassware. - Use fresh, anhydrous solvent. - Handle AlCl3 in a glovebox or under inert gas. a1_no->s1 a2_no No q2->a2_no No q3 Was the reaction temperature optimized? q2->q3 Yes s2 SOLUTION: - Re-run with 1.1-1.2 eq. of AlCl3. - Ensure AlCl3 is a fine, free-flowing powder. a2_no->s2 a3_no No q3->a3_no No end_node Reaction Optimized q3->end_node Yes s3 SOLUTION: - Start at 0 °C and allow to warm to RT. - If no reaction, consider gentle heating (40 °C). - Monitor by TLC/GC-MS. a3_no->s3

Caption: A decision tree for troubleshooting low-yield Friedel-Crafts acylation.

Q5: I've isolated my product, but it's contaminated with isomers. How can I improve the selectivity?

Isomer formation is a common challenge. Improving selectivity often involves kinetic and thermodynamic control.

  • Temperature Control: This is your most powerful tool. Friedel-Crafts reactions are often exothermic. Adding the acyl chloride/AlCl₃ mixture slowly at a low temperature (e.g., 0 °C or even -10 °C) can significantly enhance selectivity for the sterically favored para-substituted product.[9] Running the reaction at higher temperatures tends to produce a more diverse mixture of isomers.

  • Solvent Choice: While dichloromethane is common, exploring other non-polar solvents like carbon disulfide or nitrobenzene can sometimes alter the isomer distribution, although these present their own handling challenges. A solvent screen can be a valuable optimization step.

Experimental Protocols & Data

Authoritative Grounding: The following protocols are based on established principles of Friedel-Crafts acylation and are designed to be self-validating systems for achieving a successful synthesis.

Protocol 1: General Synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

This protocol provides a robust starting point for your experiment.

Materials:

  • 1,2-Dichlorobenzene (anhydrous)

  • 4-Chlorobutyryl chloride

  • Aluminum Chloride (anhydrous, finely powdered)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel. Maintain a positive inert gas atmosphere throughout the reaction.[4]

  • Reagent Preparation: In the flask, suspend Aluminum Chloride (1.1 eq.) in anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.

  • Addition: In the dropping funnel, prepare a solution of 1,2-dichlorobenzene (1.5 eq.) and 4-chlorobutyryl chloride (1.0 eq.) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential. HCl gas will be evolved.[4]

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup (Quench): Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a dark oil. Purify via vacuum distillation or flash column chromatography on silica gel to obtain the pure 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

Data Presentation: Catalyst Screening

When optimizing, it can be useful to compare different Lewis acid catalysts. The following table provides a representative comparison.

CatalystEquivalentsTypical SolventTemperature (°C)Relative Reaction TimeTypical Issues
AlCl₃ 1.1 - 1.2DCM, CS₂0 to 401x (Baseline)Highly hygroscopic, vigorous quench
FeCl₃ 1.1 - 1.2DCM, Nitrobenzene25 to 802-4xLess reactive than AlCl₃, may require heat
SnCl₄ 1.1 - 1.2DCM0 to 253-5xMilder, but significantly less reactive
Zeolite (H-BEA) CatalyticToluene, Dichlorobenzene100 to 1505-10xHeterogeneous, easy removal, requires high temp
Reaction Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvent prep_glass->prep_reagents setup Assemble Apparatus under N2 Atmosphere prep_reagents->setup cool Cool AlCl3/DCM Suspension to 0 °C setup->cool add Dropwise Addition of Substrates cool->add react Stir & Monitor (TLC / GC-MS) add->react quench Quench on Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify (Distillation or Chromatography) dry->purify product Pure Product purify->product

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • Simple Steps to Organic Chemistry. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]

  • Google Patents. (1980). GB2040920A - Synthesis of 4 - chlorobutanol.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971. [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Link]

  • RSC Publishing. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Welcome to the dedicated technical support center for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Our goal is to provide in-depth guidance to prevent its degradation during storage, ensuring the integrity of your starting materials and the success of your downstream applications. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane during storage?

A1: The primary degradation pathway for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is hydrolysis of the alkyl chloride, particularly under non-neutral pH conditions. This is a common reaction for alkyl halides when exposed to moisture.[1] Additionally, as an aromatic ketone, it is susceptible to photodegradation.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, 4-Chloro-1-(2-chlorophenyl)-1-oxobutane should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed, opaque container to protect from moisture and light. An inert atmosphere, such as nitrogen or argon, is also recommended to prevent oxidative degradation.

Q3: How can I tell if my sample of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane has degraded?

A3: Visual inspection may reveal a change in color or the presence of particulates. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q4: Are there any specific materials I should avoid for storage containers?

A4: While glass containers are generally suitable, it is crucial to ensure they are dry and have a tight-fitting, non-reactive cap. Avoid storing the compound in containers that may introduce moisture or reactive contaminants. For long-term storage, amber glass vials with PTFE-lined caps are recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

Issue 1: Appearance of a new peak in the HPLC chromatogram after storage.
  • Potential Cause A: Hydrolysis. The most likely degradation product is the corresponding alcohol, 4-hydroxy-1-(2-chlorophenyl)-1-oxobutane, formed by the hydrolysis of the alkyl chloride. This is accelerated by the presence of moisture and basic or acidic conditions.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, characterize the new peak using mass spectrometry (MS) to confirm if its mass corresponds to the hydroxylated product.

    • Review Storage Conditions: Ensure the compound is stored in a desiccated environment. Use of a desiccator or storage in a dry box is recommended.

    • Inert Atmosphere: For long-term storage, purge the container with an inert gas like nitrogen or argon before sealing to displace moisture-laden air.

  • Potential Cause B: Photodegradation. Aromatic ketones can undergo photoreduction in the presence of a hydrogen donor, leading to the formation of a corresponding alcohol or pinacol coupling products.

  • Troubleshooting Steps:

    • Protect from Light: Always store the compound in an amber or opaque container. If weighing or handling outside of a dark environment, minimize the exposure time to light.

    • Solvent Purity: If the compound is stored in solution, ensure the solvent is of high purity and free from potential hydrogen-donating impurities.

Issue 2: The compound has developed a noticeable color.
  • Potential Cause: Formation of Chromophoric Degradants. The degradation products, particularly those arising from photolytic or oxidative processes, may be colored.

  • Troubleshooting Steps:

    • Analytical Verification: Use a stability-indicating HPLC method to quantify the level of impurity.

    • Purity Assessment: Depending on the level of impurity and the requirements of your experiment, the material may need to be repurified (e.g., by recrystallization or chromatography) or a new batch should be used.

    • Preventative Measures: Strictly adhere to the recommended storage conditions (cool, dry, dark, inert atmosphere) to prevent further degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. Method optimization may be required for your specific instrumentation and sample matrix. This method is adapted from established methods for the structurally similar compound, bupropion.[2][3][4]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., 20mM ammonium formate, pH 4.0) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection UV at 252 nm
Column Temperature 25°C
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare your sample solution at a similar concentration.

  • Inject the standard and sample solutions onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peak, which would indicate degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane based on its chemical structure and the known reactivity of similar compounds.

Hydrolysis_Pathway Parent 4-Chloro-1-(2-chlorophenyl)-1-oxobutane Moisture H₂O Degradant 4-Hydroxy-1-(2-chlorophenyl)-1-oxobutane Parent->Degradant Hydrolysis HCl HCl Photodegradation_Pathway Parent 4-Chloro-1-(2-chlorophenyl)-1-oxobutane Light Light (hν) H_donor [H] Degradant 1-(2-Chlorophenyl)-1-butanol Parent->Degradant Photoreduction

Caption: Photoreduction of the ketone functional group.

In-Depth Scientific Explanation

The chemical stability of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is dictated by its functional groups: an alkyl chloride, an aromatic ketone, and a chlorophenyl ring.

  • Alkyl Chloride Hydrolysis: The carbon-chlorine bond in the butyl chain is susceptible to nucleophilic substitution by water, a process known as hydrolysis. [1]This reaction is often the primary degradation pathway for alkyl halides and can be catalyzed by both acidic and basic conditions. The product of this hydrolysis is 4-hydroxy-1-(2-chlorophenyl)-1-oxobutane. The rate of this degradation is significantly influenced by the amount of water present in the sample or its storage environment.

  • Ketone Photoreduction: Aromatic ketones are known to absorb UV light, which can promote an electron to a higher energy state. In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. This can then be further reduced to the corresponding alcohol, 1-(2-chlorophenyl)-1-butanol, or undergo dimerization to form a pinacol. The presence of light is the critical factor for this degradation pathway.

  • Stability of the Chlorophenyl Ring: The chlorophenyl group is generally stable under typical storage conditions. The chlorine atoms are attached to an sp2 hybridized carbon of the aromatic ring, making them much less susceptible to nucleophilic substitution than the alkyl chloride.

Forced degradation studies on the related compound bupropion have shown that it is most susceptible to degradation under alkaline hydrolysis. [2][5]This further supports the hypothesis that the primary degradation pathway to be concerned with for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane under typical storage conditions is hydrolysis.

References

  • Bansal, R. (n.d.). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. OMICS International. Retrieved from [Link]

  • Gika, H. G., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. MDPI. Retrieved from [Link]

  • Yilmaz, B., & Arslan, F. N. (2023). Investigation of degradation products of secondary metabolites of Bupropion molecule by DFT methods. Bulgarian Chemical Communications. Retrieved from [Link]

  • O'Byrne, P. M., et al. (2010). The aqueous stability of bupropion. PubMed. Retrieved from [Link]

  • Chennamaneni, N. K., et al. (2015). Stress Degradation studies and Develpoment of Validated Stability Indicating Assay Method by RP-HPLC for Simultaneous Estimation of Naltrexone and Bupropion in the presence of degradation products as per ICH Guidelines. ResearchGate. Retrieved from [Link]

  • Swain, M. S., et al. (2018). Degradation of Bupropion: Implications for Interpretation of Postmortem Case Data. Oxford Academic. Retrieved from [Link]

  • Abbas, S. S., et al. (2012). Stability indicating HPLC and spectrophotometric methods for the determination of bupropion hydrochloride in the presence of its alkaline degradates and related impurity. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Butyrophenones

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of substituted butyrophenones. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted butyrophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of compounds. Butyrophenones form the structural core of numerous pharmaceuticals, most notably antipsychotic agents like Haloperidol.[1][2]

While the synthesis may appear straightforward on paper, it is often fraught with challenges that can impact yield, purity, and scalability. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the common pitfalls encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven solutions, grounded in established chemical principles.

Section 1: The Workhorse Reaction - Friedel-Crafts Acylation

The most common route to the butyrophenone core is the Friedel-Crafts acylation of an aromatic ring with butyryl chloride or a related acylating agent. Success hinges on understanding the nuances of this powerful, yet sensitive, reaction.

Troubleshooting Guide: Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation is resulting in very low yield or no product at all. What are the likely causes?

Answer: This is a frequent issue and typically points to one of three main culprits: the nature of your aromatic substrate, the quality and quantity of the Lewis acid catalyst, or insufficient reaction activation.

  • Substrate Reactivity: The fundamental limitation of the Friedel-Crafts reaction is its failure with deactivated aromatic rings.[3][4] If your aromatic starting material contains strongly electron-withdrawing groups (EWG), the ring's nucleophilicity is too low to attack the acylium ion electrophile.[5][6]

    • Strongly Deactivating Groups (-NO₂, -NR₃⁺, -CF₃, -SO₃H): Reactions will almost certainly fail. The electron density of the aromatic ring is too depleted.[3][7]

    • Moderately Deactivating Groups (Halogens): Halobenzenes (F, Cl, Br, I) are generally reactive enough to undergo acylation, although they may require more forcing conditions (e.g., higher temperatures or longer reaction times) than benzene or activated rings.[3]

    • Amine Substituents (-NH₂, -NHR, -NR₂): Aniline and its derivatives are classic examples where Friedel-Crafts reactions fail. This is not due to deactivation in the traditional sense (an amino group is an activator). Instead, the basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[4] This creates a positive charge on the nitrogen, which deactivates the entire ring and renders the catalyst ineffective.[4][7]

  • Catalyst Issues:

    • Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least one full equivalent of the Lewis acid catalyst (and often a slight excess, e.g., 1.1-1.2 equivalents). This is because the catalyst complexes with the carbonyl oxygen of the ketone product formed.[3] This complex is stable and deactivates both the product towards further reaction and the catalyst. A stoichiometric amount is therefore necessary to drive the reaction to completion.

    • Quality: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Contamination with water will hydrolyze the catalyst, rendering it inactive. Always use a fresh, unopened bottle or ensure your stored catalyst has been kept under strictly anhydrous conditions.

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Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectral Differentiation of 4-Chloro-1-(chlorophenyl)-1-oxobutane Isomers

In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly diffe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth comparative analysis of the expected spectral data for the ortho (2-), meta (3-), and para (4-) isomers of 4-Chloro-1-(chlorophenyl)-1-oxobutane. In the absence of readily available, directly comparable experimental spectra for all three isomers in public databases, this document leverages fundamental principles of spectroscopy and data from closely related analogs to predict and rationalize the key differentiating features in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

The Importance of Isomer Differentiation

The subject compounds, 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, 4-Chloro-1-(3-chlorophenyl)-1-oxobutane, and 4-Chloro-1-(4-chlorophenyl)-1-oxobutane, are substituted butyrophenones. This class of compounds is a common scaffold in medicinal chemistry. The location of the chlorine atom on the phenyl ring can significantly influence the molecule's conformation and electronic properties, thereby affecting its biological activity and metabolic fate. Consequently, unambiguous identification is a critical step in synthesis, quality control, and mechanistic studies.

Molecular Structures of the Isomers

To visually represent the compounds discussed, the molecular structures of the three positional isomers are presented below.

isomers cluster_ortho 4-Chloro-1-(2-chlorophenyl)-1-oxobutane cluster_meta 4-Chloro-1-(3-chlorophenyl)-1-oxobutane cluster_para 4-Chloro-1-(4-chlorophenyl)-1-oxobutane ortho ortho meta meta para para

Figure 1: Molecular structures of the ortho, meta, and para isomers of 4-Chloro-1-(chlorophenyl)-1-oxobutane.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR spectroscopy is a powerful tool for differentiating positional isomers due to its sensitivity to the electronic environment of each proton. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are particularly informative.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for the butyrophenone chain are expected to be similar across the three isomers. The key differences will arise in the aromatic region (typically 7.0-8.0 ppm). The electron-withdrawing nature of the chlorine atom and the carbonyl group will deshield the aromatic protons. The position of the chlorine substituent on the phenyl ring will determine the symmetry and the resulting splitting patterns of these protons.

Proton Assignment 4-Chloro-1-(2-chlorophenyl)-1-oxobutane (ortho) 4-Chloro-1-(3-chlorophenyl)-1-oxobutane (meta) 4-Chloro-1-(4-chlorophenyl)-1-oxobutane (para)
H-2' -Complex multipletDoublet
H-3' Complex multiplet-Doublet
H-4' Complex multipletComplex multiplet-
H-5' Complex multipletComplex multipletDoublet
H-6' Complex multipletComplex multipletDoublet
-CH₂-CO- ~3.1 ppm (t)~3.1 ppm (t)~3.1 ppm (t)
-CH₂-CH₂Cl ~2.2 ppm (p)~2.2 ppm (p)~2.2 ppm (p)
-CH₂Cl ~3.7 ppm (t)~3.7 ppm (t)~3.7 ppm (t)

Note: 't' denotes a triplet, and 'p' denotes a pentet. Chemical shifts are approximate and relative to TMS at 0 ppm.

Justification for Predictions:

  • Para-isomer: The substitution pattern is symmetric, leading to two sets of equivalent aromatic protons, resulting in two doublets.

  • Ortho- and Meta-isomers: The lower symmetry will result in more complex splitting patterns in the aromatic region, with each proton likely having a unique chemical shift and appearing as a multiplet.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring high-quality ¹H NMR spectra involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the substituents.

Predicted ¹³C NMR Spectral Data

The chemical shifts of the carbonyl carbon and the aliphatic carbons will be largely unaffected by the position of the chlorine on the phenyl ring. The primary differences will be observed in the aromatic carbon signals.

Carbon Assignment 4-Chloro-1-(2-chlorophenyl)-1-oxobutane (ortho) 4-Chloro-1-(3-chlorophenyl)-1-oxobutane (meta) 4-Chloro-1-(4-chlorophenyl)-1-oxobutane (para)
C=O ~198 ppm~198 ppm~198 ppm
Aromatic Carbons 6 unique signals6 unique signals4 unique signals
-CH₂-CO- ~38 ppm~38 ppm~38 ppm
-CH₂-CH₂Cl ~27 ppm~27 ppm~27 ppm
-CH₂Cl ~45 ppm~45 ppm~45 ppm

Justification for Predictions:

  • Para-isomer: Due to symmetry, only four distinct aromatic carbon signals are expected.

  • Ortho- and Meta-isomers: The lack of symmetry will result in six unique signals for the aromatic carbons. The carbon directly attached to the chlorine atom (ipso-carbon) will have its chemical shift significantly influenced.

Experimental Protocol for ¹³C NMR

The sample preparation is the same as for ¹H NMR. ¹³C NMR spectra are typically acquired on the same spectrometer, often requiring a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation. For positional isomers, the mass spectra are often very similar, but subtle differences in fragment ion abundances can sometimes be observed.

Predicted Fragmentation Pathways

The electron ionization (EI) mass spectra of all three isomers are expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 2:1, characteristic of a molecule containing two chlorine atoms. The primary fragmentation is likely to be alpha-cleavage adjacent to the carbonyl group, leading to the formation of a substituted benzoyl cation.

fragmentation M [C₁₀H₁₀Cl₂O]⁺˙ Molecular Ion frag1 [Cl-C₆H₄-CO]⁺ Chlorobenzoyl cation M->frag1 α-cleavage frag2 [C₄H₈Cl]⁺ M->frag2 frag3 [C₆H₄Cl]⁺ frag1->frag3 -CO

Figure 2: Predicted key fragmentation pathway for 4-Chloro-1-(chlorophenyl)-1-oxobutane isomers.

The mass-to-charge ratio (m/z) of the chlorobenzoyl cation will be the same for all isomers (m/z 139 for ³⁵Cl and 141 for ³⁷Cl). While the primary fragmentation is not expected to differentiate the isomers, minor differences in the relative intensities of other fragment ions may exist due to differences in the stability of the precursor ions.

Experimental Protocol for Mass Spectrometry

A common method for analyzing these compounds is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, where the isomers may be separated based on their boiling points. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode.

Infrared Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is an excellent technique for identifying functional groups and can be particularly useful for distinguishing between aromatic substitution patterns.

Predicted Key IR Absorptions

All three isomers will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. They will also show C-Cl stretching vibrations. The most diagnostic information for differentiating the isomers will come from the C-H out-of-plane bending vibrations in the fingerprint region (600-900 cm⁻¹).

Vibrational Mode Expected Wavenumber (cm⁻¹) Isomer Differentiation
C=O Stretch 1680 - 1700Not diagnostic for these isomers.
Aromatic C-H Stretch 3000 - 3100Not highly diagnostic.
Aliphatic C-H Stretch 2850 - 2960Present in all isomers.
C-Cl Stretch 600 - 800May show slight variations.
Aromatic C-H Out-of-Plane Bending 750-770 (ortho), 680-725 & 750-810 (meta), 810-840 (para)Key diagnostic region.

Justification for Predictions:

  • The pattern of out-of-plane C-H bending vibrations is highly characteristic of the substitution pattern on a benzene ring.[2] The ortho, meta, and para isomers are expected to show distinct absorption bands in this region, allowing for their differentiation.

Experimental Protocol for IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.

Conclusion

References

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1-butyne. Retrieved from [Link]

  • ChemSrc. (2025). 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-1-phenylethanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 1-chlorobutane. Retrieved from [Link]

  • Analyst. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane by NMR and Mass Spectrometry

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a halogenated aromatic ketone of interest in synthetic chemistry. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a self-validating system for structural confirmation. This guide is designed to not only present experimental data but also to elucidate the causal reasoning behind the selection of specific analytical methods and parameters.

Introduction to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and the Imperative of Structural Integrity

4-Chloro-1-(2-chlorophenyl)-1-oxobutane is a synthetic compound that may find applications as an intermediate in the synthesis of more complex molecules. Its structure, featuring a chlorinated phenyl ring and a chlorinated butyl chain attached to a carbonyl group, presents a unique analytical challenge. The potential for isomeric impurities, arising from the starting materials or side reactions during synthesis (such as Friedel-Crafts acylation), necessitates a robust validation strategy.[1][2][3][4] In drug development and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material properties. Therefore, a multi-technique approach is not just recommended; it is essential for ensuring the compound's identity and purity.

Predicted Spectroscopic Data: The Benchmark for Validation

Prior to any experimental work, it is invaluable to predict the expected spectral data for the target molecule. These predictions, based on established principles and computational algorithms, serve as a critical benchmark against which experimental data can be compared.[5][6][7][8]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Protons (Position)Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-4'~ 3.70Triplet~ 6.5
H-3'~ 2.20Quintet~ 6.5, 7.0
H-2'~ 3.10Triplet~ 7.0
Aromatic Protons~ 7.30 - 7.80Multiplet-
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of ten distinct carbon signals would be a strong indicator of the correct structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Carbon (Position)Predicted Chemical Shift (ppm)
C=O~ 198.0
C-1~ 138.0
C-2~ 131.0
C-3~ 130.0
C-4~ 129.0
C-5~ 127.0
C-6~ 132.0
C-2'~ 35.0
C-3'~ 28.0
C-4'~ 44.0
Predicted Mass Spectrometry Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a characteristic fragmentation pattern. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

m/zProposed FragmentNotes
218/220/222[M]⁺Molecular ion peak with characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms.
183/185[M - Cl]⁺Loss of a chlorine radical from the butyl chain.
139/141[C₆H₄ClCO]⁺Acylium ion formed by cleavage of the C-C bond adjacent to the carbonyl group.
111/113[C₆H₄Cl]⁺Chlorophenyl cation.
75[C₄H₈Cl]⁺Chlorobutyl cation.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to acquire high-quality NMR and MS data for the structural validation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

Experimental Workflow Diagram

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Analysis & Validation Sample Synthesized Compound Dissolve_NMR Dissolve in CDCl₃ Sample->Dissolve_NMR Dissolve_MS Dissolve in suitable solvent Sample->Dissolve_MS NMR ¹H & ¹³C NMR Acquisition Dissolve_NMR->NMR MS Mass Spectrometry Acquisition Dissolve_MS->MS Process_NMR Process NMR Data NMR->Process_NMR Process_MS Process MS Data MS->Process_MS Compare_NMR Compare with Predicted NMR Process_NMR->Compare_NMR Compare_MS Compare with Predicted MS Process_MS->Compare_MS Structure_Validation Structure Validated Compare_NMR->Structure_Validation Compare_MS->Structure_Validation

Caption: Experimental workflow for the structural validation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) will be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source. A gas chromatograph (GC) can be used as the inlet system to ensure sample purity.

  • Acquisition Parameters: Set the electron energy to 70 eV. Acquire the mass spectrum over a mass range of m/z 50-300 to ensure detection of the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways.

Comparison of Experimental Data with Predictions

A thorough comparison of the acquired experimental data with the predicted values is the final step in the validation process.

  • NMR: The experimental chemical shifts, multiplicities, and coupling constants should closely match the predicted values. Any significant deviations may indicate the presence of impurities or an incorrect structure.

  • MS: The observed molecular ion and its isotopic cluster should confirm the elemental composition. The fragmentation pattern should be consistent with the proposed structure and the predicted fragmentation pathways.

Predicted Mass Spectral Fragmentation Pathway

G M [M]⁺ m/z 218/220/222 F1 [M - Cl]⁺ m/z 183/185 M->F1 - Cl F2 [C₆H₄ClCO]⁺ m/z 139/141 M->F2 - C₃H₆Cl F4 [C₄H₈Cl]⁺ m/z 75 M->F4 - C₇H₄ClO F3 [C₆H₄Cl]⁺ m/z 111/113 F2->F3 - CO

Caption: Predicted fragmentation pathway for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane in EI-MS.

Alternative and Complementary Analytical Techniques

While NMR and MS are powerful tools, other techniques can provide complementary information for a comprehensive structural validation:

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch, which is expected around 1690 cm⁻¹, and C-Cl stretches.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, Cl), which can be compared to the theoretical values for the proposed molecular formula.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the most definitive three-dimensional structural information.

Conclusion

The structural validation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is a critical step in its chemical characterization. By employing a synergistic approach that combines the detailed connectivity information from ¹H and ¹³C NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can achieve a high degree of confidence in the assigned structure. This guide has provided a framework for this validation process, emphasizing the importance of comparing experimental data to predicted values and understanding the rationale behind the chosen analytical methods. This rigorous approach to structural elucidation is fundamental to ensuring the quality and reliability of chemical research and development.

References

  • Chemaxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ACD/Labs. Mass Spec Fragment Prediction Software. [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. Method for synthesizing 4-chloro-pyridine.
  • ISIC-EPFL. Online Mass Spectrometry Tools. [Link]

  • Chemistry Steps. The Mechanism of Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • CFM-ID. Spectra Prediction. [Link]

  • IUCr Journals. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Chemsrc. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • YouTube. Predict and Identify MS Fragments with Software. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • PMC. PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • YouTube. How to Predict NMR in ChemDraw. [Link]

  • Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

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Validation

A Comparative Guide to the Analytical Standards of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane for Pharmaceutical Quality Control

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensure safety and efficacy. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensure safety and efficacy. This guide provides a comprehensive technical overview of the analytical standards for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a key chemical intermediate. Given the absence of a dedicated pharmacopeial monograph for this specific compound, this document synthesizes information from related halogenated butyrophenones and established regulatory guidelines to propose a robust analytical framework for its quality control.

Introduction: The Significance of Analytical Standards

4-Chloro-1-(2-chlorophenyl)-1-oxobutane belongs to the butyrophenone class of compounds, which are precursors in the synthesis of various pharmaceuticals, including antipsychotic agents. The presence of two chlorine atoms on the aromatic ring and the aliphatic chain introduces specific challenges and considerations for its analytical characterization. The control of impurities, which can arise from the manufacturing process, is a critical aspect governed by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4] This guide will delineate the probable synthetic origin of this compound, predict potential process-related impurities, and propose state-of-the-art analytical methodologies for its comprehensive quality assessment.

Synthetic Pathway and Impurity Profiling

A plausible and common method for the synthesis of substituted butyrophenones is the Friedel-Crafts acylation .[5][6][7][8][9] In the case of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, this would likely involve the reaction of 1,2-dichlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Synthesis_and_Impurities cluster_synthesis Friedel-Crafts Acylation cluster_impurities Potential Impurities 1,2-Dichlorobenzene 1,2-Dichlorobenzene Target_Compound 4-Chloro-1-(2-chlorophenyl)-1-oxobutane 1,2-Dichlorobenzene->Target_Compound + 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride->Target_Compound + AlCl3 AlCl3 AlCl3->Target_Compound Catalyst Isomeric_Products Isomeric Products (e.g., 4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane) Starting_Materials Unreacted Starting Materials Byproducts Hydrolysis/Degradation Products

Figure 1: Proposed synthesis and potential impurities.

Understanding this synthetic route is crucial for anticipating potential impurities:

  • Isomeric Products: Friedel-Crafts reactions on substituted benzenes can yield isomeric products. In this case, acylation could potentially occur at different positions on the dichlorobenzene ring, leading to isomers such as 4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of residual 1,2-dichlorobenzene and 4-chlorobutyryl chloride.

  • Hydrolysis Products: 4-Chlorobutyryl chloride is susceptible to hydrolysis, which could form 4-chlorobutanoic acid.

Comparative Analytical Methodologies

A multi-pronged analytical approach is necessary for the complete characterization of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for purity assessment and impurity profiling of such compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Reverse-phase HPLC is the method of choice for the analysis of moderately polar compounds like butyrophenones.[10][11][12][13]

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic ketones.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution is recommended to resolve non-polar impurities from the main analyte.
Gradient Start with a higher percentage of aqueous phase and gradually increase the organic modifier.Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe aromatic rings and the carbonyl group are expected to have strong absorbance at this wavelength.
Column Temp. 30 °CProvides reproducible retention times.

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve the 4-Chloro-1-(2-chlorophenyl)-1-oxobutane reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Analysis: Compare the retention time of the main peak in the sample chromatogram with that of the standard. Calculate the purity by the area normalization method and quantify impurities against a qualified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[14][15][16][17] It also serves as an excellent confirmatory technique for the identity of the main compound.

Proposed GC-MS Method Parameters:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures complete volatilization of the analyte.
Oven Program Start at 100 °C, ramp to 280 °CA temperature gradient allows for the separation of compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range 40-400 amuCovers the expected mass range of the analyte and its fragments.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Data Analysis: Identify the main peak by its retention time and mass spectrum. Search the mass spectrum against a commercial or in-house library for confirmation. Analyze for the presence of volatile impurities.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc Primary Analysis (Purity & Non-Volatile Impurities) cluster_gcms Confirmatory & Volatile Impurity Analysis Sample 4-Chloro-1-(2-chlorophenyl)-1-oxobutane Sample HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS Purity Purity Assay HPLC->Purity Impurities_HPLC Impurity Profile HPLC->Impurities_HPLC Identity Identity Confirmation GCMS->Identity Impurities_GCMS Volatile Impurities GCMS->Impurities_GCMS

Figure 2: Proposed analytical workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the unequivocal structural confirmation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra would provide a unique fingerprint for the molecule.[18][19][20][21]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the two chlorine substituents. The aliphatic chain protons will appear as multiplets.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the chlorine atoms), and the aliphatic carbons.

Mass Spectrometry (MS)

The electron ionization mass spectrum will be characterized by a molecular ion peak and specific fragmentation patterns. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks, which is a powerful tool for confirming the presence of two chlorine atoms in the molecule and its fragments.

Reference Standard Qualification

In the absence of a commercially available, pharmacopeia-grade reference standard, an in-house primary reference standard must be established. This involves:

  • Synthesis and Purification: Synthesizing the compound with high purity, followed by purification techniques such as recrystallization or column chromatography.

  • Comprehensive Characterization: Thoroughly characterizing the purified compound using a battery of analytical techniques including NMR, MS, elemental analysis, and thermal analysis (DSC/TGA) to confirm its structure and purity.

  • Documentation: Maintaining detailed records of the synthesis, purification, and characterization data.

Conclusion

The analytical control of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane requires a well-defined strategy that addresses its identity, purity, and impurity profile. This guide proposes a framework based on established analytical principles and regulatory expectations. The combination of HPLC for purity and non-volatile impurities, GC-MS for identity confirmation and volatile impurities, and comprehensive spectroscopic characterization provides a robust system for ensuring the quality of this important pharmaceutical intermediate. The principles and methodologies outlined herein are designed to be a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

  • Girdler, R. B., Gore, P. H., & Hoskins, J. A. (1966). Friedel-Crafts Acylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 518-522. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Ivanova, Y., & Valcheva, V. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(Special Issue C), 84-88. [Link]

  • AB Enterprises. 4-chloro-1-(4-fluorophenyl)butan-1-one. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Lin, S. N. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • Al-Zoubi, R. M., & Al-Sagheer, O. A. (2025). A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies. Molecules, 30(2), 433. [Link]

  • Pharmaffiliates. 4-Chloro-1-(4-fluorophenyl)butan-1-one. [Link]

  • Nic Daeid, N., & Savage, K. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]

  • De Ruiter, J., Clark, C. R., & Noggle, F. T. (1991). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 29(5), 194-199. [Link]

  • ICH. Quality Guidelines. [Link]

  • Holzgrabe, U., & Nap, C. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. [Link]

  • Popa, D. S., & Udrescu, Ș. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(19), 6599. [Link]

  • Reyes, F., et al. (2025). A validated HPLC-DAD method for the simultaneous determination of 26 compounds in biomass liquors. Journal of Chromatography B, 1241, 124158. [Link]

  • Pellegrini-Giampietro, D. E., et al. (1999). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 23(4), 627-646. [Link]

  • Al-Senedi, K., & Morrison, C. (2018). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography–mass spectrometry. Analytical Methods, 10(36), 4429-4440. [Link]

  • U.S. Patent No. US20080206883A1. (2008).
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  • Varghese, B., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]

  • Podolska, M., et al. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 66(6), 709-714. [Link]

  • Li, Y., et al. (2014). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. ResearchGate. [Link]

  • Matrix Fine Chemicals. 4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-ONE. [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Characterization of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane: A Comparative Approach

The Challenge: Characterizing the Unknown 4-Chloro-1-(2-chlorophenyl)-1-oxobutane presents a unique analytical challenge. Its structure, containing a substituted aromatic ring, a ketone carbonyl group, and an alkyl halid...

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Characterizing the Unknown

4-Chloro-1-(2-chlorophenyl)-1-oxobutane presents a unique analytical challenge. Its structure, containing a substituted aromatic ring, a ketone carbonyl group, and an alkyl halide, suggests a rich and potentially complex spectroscopic profile. In the absence of a reference spectrum in databases like the Spectral Database for Organic Compounds (SDBS)[1][2][3], NIST Chemistry WebBook[4], or PubChem, we must rely on a combination of predictive software, data from analogous structures, and fundamental spectroscopic principles.

A Multi-Technique Approach to Structural Elucidation

A comprehensive characterization of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane necessitates a multi-pronged spectroscopic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

4-Chloro-1-(2-chlorophenyl)-1-oxobutane 4-Chloro-1-(2-chlorophenyl)-1-oxobutane NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) 4-Chloro-1-(2-chlorophenyl)-1-oxobutane->NMR Connectivity & Chemical Environment IR Infrared (IR) Spectroscopy 4-Chloro-1-(2-chlorophenyl)-1-oxobutane->IR Functional Groups MS Mass Spectrometry (MS) 4-Chloro-1-(2-chlorophenyl)-1-oxobutane->MS Molecular Weight & Fragmentation Structure Definitive Structure NMR->Structure IR->Structure MS->Structure

Figure 1: A multi-technique workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] For 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a suite of NMR experiments will be invaluable.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

  • Aromatic Protons (o-chlorophenyl group): Four protons in a complex multiplet pattern, likely in the range of 7.2-7.8 ppm. The electron-withdrawing effect of the chlorine atom and the carbonyl group will deshield these protons.

  • Methylene Protons (adjacent to carbonyl): A triplet around 3.0-3.3 ppm, deshielded by the adjacent carbonyl group.

  • Methylene Protons (adjacent to chlorine): A triplet around 3.6-3.9 ppm, deshielded by the electronegative chlorine atom.

  • Methylene Protons (central): A multiplet (likely a pentet or sextet) around 2.0-2.4 ppm, coupled to the two adjacent methylene groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 10 distinct signals, one for each carbon atom in the molecule:

  • Carbonyl Carbon: A weak signal in the downfield region, typically around 195-205 ppm.

  • Aromatic Carbons: Six signals in the range of 125-140 ppm. The carbon bearing the chlorine atom will be shifted, and its signal intensity may be reduced.

  • Methylene Carbon (adjacent to carbonyl): A signal around 35-45 ppm.

  • Methylene Carbon (adjacent to chlorine): A signal around 40-50 ppm.

  • Methylene Carbon (central): A signal around 25-35 ppm.

Comparison of NMR Prediction Software

Several software packages can aid in predicting NMR spectra. A comparison of some popular options is presented in Table 1.

Software/DatabasePrediction MethodStrengthsWeaknesses
ACD/Labs Spectrus Platform [6][7][8]Database-driven (HOSE codes) and neural networksHigh accuracy for common structural motifs, comprehensive suite of tools.Commercial software with a significant cost.
Mnova (Mestrelab Research) [1][9][10][11]Database-driven and quantum mechanics (QM) basedExcellent for processing and analyzing experimental data, good prediction accuracy.Commercial software.
ChemDraw Empirical and database-drivenWidely available, easy to use for basic predictions.Less accurate for complex or novel structures.[3]
nmrshiftdb2 [12]Open-source database and prediction toolFree to use, community-curated data.Prediction accuracy can vary depending on the availability of similar structures in the database.

For a novel compound like 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a high-end predictive software like ACD/Spectrus or Mnova is recommended for the most accurate initial assessment. However, free tools like nmrshiftdb2 can still provide valuable preliminary estimates.

Experimental Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Filter Filter into a clean, dry NMR tube Dissolve->Filter Insert Insert sample into the spectrometer Filter->Insert Lock_Shim Lock on the deuterium signal and shim the magnetic field Insert->Lock_Shim Acquire Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra Lock_Shim->Acquire Process Fourier transform, phase and baseline correct Acquire->Process Integrate Integrate ¹H signals Process->Integrate Assign Assign signals using 2D NMR data Integrate->Assign

Figure 2: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[13] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[15]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[2] To establish connectivity, acquire 2D NMR spectra, including COSY (¹H-¹H correlation), HSQC (one-bond ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[12]

  • Data Processing and Analysis: Process the acquired data using software such as Mnova or ACD/Spectrus. This involves Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Use the combination of 1D and 2D NMR data to assign all proton and carbon signals to their respective atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[16]

Predicted IR Spectrum

The IR spectrum of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is expected to show the following key absorption bands:

  • C=O Stretch (Ketone): A strong, sharp absorption in the range of 1680-1700 cm⁻¹. The conjugation with the aromatic ring will lower the frequency from a typical aliphatic ketone (around 1715 cm⁻¹).

  • C-H Stretch (Aromatic): Medium to weak absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong absorptions in the range of 2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium absorptions in the region of 1450-1600 cm⁻¹.

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Comparison of IR Prediction Software and Databases
Software/DatabasePrediction MethodStrengthsWeaknesses
Bio-Rad KnowItAll [17][18][19]Large spectral database and predictive algorithmsExtensive collection of experimental spectra for comparison, powerful search capabilities.Commercial software.
NIST Chemistry WebBook [4]Collection of experimental spectraFree access to a large database of gas-phase IR spectra.May not have spectra for structurally similar compounds in the condensed phase.
ACD/Labs Spectrus Platform [6][7][8]Database-driven and functional group analysisIntegrates with other spectroscopic data, good for confirming functional groups.Commercial software.
Chem3D [16]Quantum chemical calculations (requires GAMESS)Provides a theoretical spectrum from first principles.Can be computationally intensive and requires more user expertise.

For IR spectral prediction, leveraging a large experimental database like that in Bio-Rad's KnowItAll or the NIST Chemistry WebBook to find spectra of similar compounds is often the most practical approach.

Experimental Protocol for ATR-FTIR Spectroscopy

Clean_Crystal Clean the ATR crystal with a suitable solvent (e.g., isopropanol) Background Acquire a background spectrum Clean_Crystal->Background Sample Place a small amount of liquid or solid sample on the crystal Background->Sample Acquire_Spectrum Acquire the sample spectrum Sample->Acquire_Spectrum Clean_Again Clean the ATR crystal Acquire_Spectrum->Clean_Again

Figure 3: Workflow for ATR-FTIR data acquisition.

Detailed Steps:

  • Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Clean it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection: Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[20]

  • Sample Application: Place a small drop of liquid 4-Chloro-1-(2-chlorophenyl)-1-oxobutane (if it is a liquid at room temperature) or a small amount of the solid onto the center of the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal (if using a pressure clamp). Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern.[21][22] Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.[11][23][24][25][26]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Given the presence of chlorine, we expect to see an isotopic pattern with two peaks: one for the molecule containing ³⁵Cl and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl. The nominal molecular weight is 218 g/mol .

  • Key Fragmentations: Butyrophenones are known to undergo characteristic fragmentations, including α-cleavage and McLafferty rearrangement.[19][27]

    • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain would result in a [C₇H₄ClO]⁺ fragment at m/z 139/141. Cleavage on the other side of the carbonyl would give a [C₄H₈Cl]⁺ fragment.

    • McLafferty Rearrangement: This rearrangement would involve the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene in this case), leading to a fragment ion at m/z 156/158.

Comparison of Mass Spectral Databases and Prediction Tools
Software/DatabasePrediction MethodStrengthsWeaknesses
NIST/EPA/NIH Mass Spectral Library (NIST MS) The world's largest collection of electron ionization (EI) mass spectra.Authoritative and extensively curated. The standard for EI-MS identification.Commercial database.
Wiley Registry of Mass Spectral Data [28][29][30]A very large, comprehensive collection of mass spectra.Excellent coverage of a wide range of compounds.Commercial database.
CFM-ID (Competitive Fragmentation Modeling) [31]Machine learning-based prediction tool.Can predict spectra for novel compounds.Prediction accuracy can be variable.[24]

For identifying an unknown by its mass spectrum, searching against large, high-quality databases like the NIST and Wiley registries is the gold standard. When a compound is not in these databases, predictive tools like CFM-ID can provide valuable clues to its structure.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample_Intro Introduce a dilute solution of the sample into the GC-MS or via a direct insertion probe Ionization Ionize the sample using a 70 eV electron beam Sample_Intro->Ionization Mass_Analysis Separate the resulting ions based on their m/z ratio Ionization->Mass_Analysis Detection Detect the ions and generate the mass spectrum Mass_Analysis->Detection

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2-chlorophenyl)-1-oxobutane
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2-chlorophenyl)-1-oxobutane
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